molecular formula C12H10FN B6296493 2-Fluoro-4-(4-methylphenyl)-pyridine CAS No. 2179038-23-2

2-Fluoro-4-(4-methylphenyl)-pyridine

Cat. No.: B6296493
CAS No.: 2179038-23-2
M. Wt: 187.21 g/mol
InChI Key: GWJPDSBDSHIFSE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methylphenyl)-pyridine ( 2179038-23-2) is an organic compound with the molecular formula C12H10FN and a molecular weight of 187.21 . This chemical serves as a valuable fluorinated aromatic building block in medicinal chemistry and drug discovery research. The incorporation of a fluorine atom and a biphenyl-like structure into the pyridine scaffold is a common strategy in pharmaceutical development to fine-tune the properties of potential drug candidates . Pyridine and fluoropyridine derivatives are frequently explored in the synthesis of compounds that target various therapeutic areas, such as kinase inhibition for oncology and inflammatory diseases . As a heterocyclic building block, this compound is useful for constructing more complex molecular architectures, including pyridopyrimidines, which are privileged structures in the development of bioactive molecules . This product is intended for research purposes only and is strictly not intended for human or veterinary diagnostic or therapeutic uses. It is available for immediate shipment in various quantities to support your laboratory work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-(4-methylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJPDSBDSHIFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Orthogonal Functionalization of 2-Fluoro-4-(p-tolyl)pyridine: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the rapid generation of structure-activity relationship (SAR) libraries relies heavily on the strategic utilization of bi-functional heterocycles. 2-Fluoro-4-(p-tolyl)pyridine emerges as a highly versatile, orthogonal building block. By leveraging the distinct electronic and thermodynamic properties of its functional groups, chemists can execute highly selective, sequential modifications. This whitepaper provides an in-depth technical analysis of 2-Fluoro-4-(p-tolyl)pyridine, detailing the mechanistic causality behind its reactivity, providing self-validating experimental workflows, and exploring its applications in advanced pharmaceutical synthesis.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The p-tolyl group provides a lipophilic vector ideal for occupying hydrophobic pockets in target proteins, while the fluoropyridine core acts as a rigid, electron-deficient scaffold.

PropertyValue
Chemical Name 2-Fluoro-4-(p-tolyl)pyridine
Synonyms 2-Fluoro-4-(4-methylphenyl)pyridine
CAS Number 2179038-23-2 1[1]
Molecular Formula C₁₂H₁₀FN
Molecular Weight 187.21 g/mol
Key Structural Features C2-Fluoro (Electrophilic handle), C4-Aryl (Lipophilic vector)

Mechanistic Causality: The Orthogonality of the Pyridine Core

The true value of 2-fluoro-4-(p-tolyl)pyridine lies in its precursor, 2-fluoro-4-bromopyridine , which exhibits perfect synthetic orthogonality2[2].

  • Thermodynamic Control at C4 (Suzuki-Miyaura Coupling): The C4–Br bond possesses a significantly lower bond dissociation energy (BDE) compared to the C2–F bond. This thermodynamic differential ensures that low-valent Palladium(0) species selectively undergo oxidative addition at the C4 position. The 2-fluoro group remains entirely inert under standard cross-coupling conditions, allowing for the clean installation of the p-tolyl moiety 3[3].

  • Kinetic Control at C2 (Nucleophilic Aromatic Substitution - SNAr): Once the C4 position is functionalized, the C2–F bond becomes the focal point for derivatization. The highly electronegative fluorine atom exerts a strong inductive pull (-I effect), rendering the C2 carbon highly electrophilic. Concurrently, the adjacent pyridine nitrogen acts as an electron sink, stabilizing the developing negative charge of the anionic Meisenheimer intermediate via resonance. This makes the C2 position exceptionally reactive towards amines, alkoxides, and thiolates 4[4].

Experimental Workflows (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success before proceeding to subsequent steps.

Protocol A: Synthesis of 2-Fluoro-4-(p-tolyl)pyridine via Suzuki-Miyaura Coupling

Objective: Selective C–C bond formation at the C4 position while preserving the C2-fluoro handle.

  • Preparation: In an oven-dried Schlenk flask, combine 2-fluoro-4-bromopyridine (1.0 equiv), p-tolylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). The bulky dppf ligand is chosen specifically to accelerate the reductive elimination step, minimizing protodeboronation side reactions.

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen, preventing catalyst deactivation.

  • Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 4–6 hours.

  • Analytical Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~176 for ⁷⁹Br) is fully consumed, replaced by the product mass (m/z = 188.1 [M+H]⁺).

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 2-Fluoro-4-(p-tolyl)pyridine.

Protocol B: Downstream Functionalization via SNAr (Amination)

Objective: Displacement of the C2-fluorine to install a solubilizing or hinge-binding amine motif.

  • Preparation: Dissolve 2-Fluoro-4-(p-tolyl)pyridine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). The DIPEA acts as an acid scavenger to neutralize the generated HF, preventing protonation of the nucleophile.

  • Reaction Execution: Heat the sealed system to 110 °C for 12 hours. The thermal energy is required to overcome the activation barrier of the Meisenheimer complex formation.

  • Analytical Checkpoint: Monitor via TLC (UV active). A highly polar spot should emerge, indicating the successful displacement of fluorine.

  • Isolation: Quench with water to precipitate the product. Filter, wash with cold water, and dry under high vacuum to afford the 2-amino-4-(p-tolyl)pyridine derivative.

Mechanistic Pathway Visualization

Pathway SM 2-Fluoro-4-bromopyridine (Starting Material) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed, C4-Selective) SM->Suzuki p-Tolylboronic acid Pd(dppf)Cl2, Base Intermediate 2-Fluoro-4-(p-tolyl)pyridine (Core Scaffold) Suzuki->Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr, C2-Selective) Intermediate->SNAr Nucleophile (Amine) Heat / Base Product 2-Amino-4-(p-tolyl)pyridine (Drug-Like Derivative) SNAr->Product

Fig 1: Orthogonal functionalization pathway of 2-fluoro-4-bromopyridine to drug-like derivatives.

Applications in Drug Development

The synthesized 2-amino-4-(p-tolyl)pyridine framework is a privileged structure in medicinal chemistry. The substituted 2-aminopyridine motif is a well-documented kinase hinge-binder, capable of forming critical bidentate hydrogen bonds with the ATP-binding pocket of various kinases. Simultaneously, the p-tolyl group at the C4 position projects into the hydrophobic pocket (e.g., the DFG-out allosteric site), enhancing both target affinity and overall molecular lipophilicity. This precise spatial arrangement makes 2-Fluoro-4-(p-tolyl)pyridine an indispensable intermediate for the rapid parallel synthesis of targeted oncology therapeutics and PARP-1 inhibitors 2[2].

References

  • Title: 2179038-23-2 | 2-Fluoro-4-(4-methylphenyl)-pyridine Source: Boroncore URL: [Link]

  • Title: Exploring the Chemical Synthesis Applications of 4-Bromo-2-fluoropyridine Source: nbinno.com URL: [Link]

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: US11390586B2 - Pyridinium, quinolinium, acridinium, pyrylium, chromenylium or xanthylizum reactive desorption and/or laser ablation ionization matrices and use thereof Source: Google Patents URL

Sources

An In-depth Technical Guide to 2-Fluoro-4-(4-methylphenyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(4-methylphenyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a tolyl group onto the pyridine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, molecular characteristics, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics. Pyridine and its derivatives are foundational scaffolds in a vast number of natural products and FDA-approved drugs, highlighting their importance in medicinal chemistry.[1]

Molecular and Physicochemical Properties

A clear understanding of the fundamental properties of 2-Fluoro-4-(4-methylphenyl)pyridine is essential for its application in research and development. The key molecular and physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₀FN[5]
Molecular Weight 187.21 g/mol Calculated
CAS Number 2179038-23-2[5]
Synonyms 2-fluoro-4-(p-tolyl)pyridine[5]
InChI Code 1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3[5]
Purity Typically ≥97%[5]
Storage Temperature 2-8°C[5]

The structure of 2-Fluoro-4-(4-methylphenyl)pyridine is depicted in the following diagram:

Caption: Chemical structure of 2-Fluoro-4-(4-methylphenyl)pyridine.

Synthesis of 2-Fluoro-4-(4-methylphenyl)pyridine

The synthesis of 2-Fluoro-4-(4-methylphenyl)pyridine can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds, particularly for creating biaryl structures prevalent in pharmaceutical compounds.[6][7][8] The general strategy involves the coupling of a fluorinated pyridine precursor with a tolylboronic acid derivative.

A plausible synthetic route involves the reaction of 2-chloro-4-fluoropyridine with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the synthesis of similar 2-arylpyridine derivatives.[6][9][10]

Materials:

  • 2-Chloro-4-fluoropyridine

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add 2-chloro-4-fluoropyridine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Fluoro-4-(4-methylphenyl)pyridine.

Caption: Workflow for the synthesis of 2-Fluoro-4-(4-methylphenyl)pyridine.

Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on both the pyridine and phenyl rings. The methyl group on the tolyl substituent would appear as a singlet in the aliphatic region.

  • ¹³C NMR: The carbon signals for the aromatic rings will be observed, with the carbon attached to the fluorine atom showing a characteristic coupling (¹JCF).[11]

  • ¹⁹F NMR: A singlet is expected for the fluorine atom attached to the pyridine ring.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[2][3][4] Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and modulated pKa, which can enhance bioavailability.[2][3][4]

Derivatives of 2-arylpyridines are known to exhibit a range of biological activities, including but not limited to, antiviral, and anticancer properties.[14] The 2-Fluoro-4-(4-methylphenyl)pyridine scaffold, therefore, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of the fluoro and tolyl groups offers sites for further functionalization to explore structure-activity relationships (SAR) in drug design programs.

Conclusion

2-Fluoro-4-(4-methylphenyl)pyridine is a synthetically accessible and medicinally relevant molecule. The Suzuki-Miyaura cross-coupling provides a reliable method for its preparation. Its structural features make it an attractive scaffold for the development of new therapeutic agents. This guide provides foundational knowledge for researchers to utilize this compound in their drug discovery and development endeavors.

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes, 3(112). Retrieved March 7, 2026, from [Link]

  • 2-Fluoro-4-methylpyridine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 2-Fluoro-4-methylpyridine CAS#:461-87-0. (2025, August 21). ChemSrc. Retrieved March 7, 2026, from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Suzuki-Miyaura Coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Hussain, A., Alajmi, M. F., Ali, I., & Khan, I. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373–8417. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved March 7, 2026, from [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI. Retrieved March 7, 2026, from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Taylor & Francis Online. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synthetic method of 2-amino-4-fluoropyridine. (n.d.). Google Patents.
  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

Sources

2-Fluoro-4-(4-methylphenyl)-pyridine SMILES string

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Fluoro-4-(4-methylphenyl)-pyridine for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-Fluoro-4-(4-methylphenyl)-pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. This guide delves into its chemical identity, synthesis, characterization, potential applications, and safety protocols, offering field-proven insights and methodologies.

Core Compound Identity and Significance

2-Fluoro-4-(4-methylphenyl)-pyridine, also known as 2-fluoro-4-(p-tolyl)pyridine, is a biaryl heterocyclic compound. The structure features a pyridine ring substituted with a fluorine atom at the 2-position and a 4-methylphenyl (p-tolyl) group at the 4-position. This arrangement of functional groups makes it a valuable scaffold in medicinal chemistry.

The pyridine ring is a common motif in a vast number of FDA-approved drugs, contributing to beneficial pharmacological properties.[1][2] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Consequently, fluorinated pyridine derivatives are highly sought-after building blocks for creating novel therapeutic agents, particularly in oncology and immunology.[5][6]

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueSource
IUPAC Name 2-Fluoro-4-(4-methylphenyl)pyridine-
Synonyms 2-fluoro-4-(p-tolyl)pyridine
CAS Number 2179038-23-2
Molecular Formula C₁₂H₁₀FN
Molecular Weight 187.21 g/mol [7]
SMILES String Cc1ccc(cc1)c1cc(F)ncc1-
InChI 1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3
InChIKey GWJPDSBDSHIFSE-UHFFFAOYSA-N
Purity ≥97% (Typical)
Storage Temperature 2-8°C

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most reliable and versatile method for synthesizing 2-Fluoro-4-(4-methylphenyl)-pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine electrophile and an organoboron nucleophile.[8][9] This approach is widely adopted in both academic and industrial settings due to its high functional group tolerance and generally mild reaction conditions.[9]

The core strategy involves coupling a 2-fluoro-4-halopyridine (e.g., 2-fluoro-4-bromopyridine) with 4-methylphenylboronic acid. The choice of catalyst, base, and solvent is critical for achieving high yield and purity.

Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle.[9] Understanding this cycle is paramount for optimizing conditions and troubleshooting.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-fluoro-4-halopyridine, forming a Pd(II) complex.

  • Transmetalation : The 4-methylphenyl group is transferred from the boronic acid (activated by a base) to the Pd(II) complex.

  • Reductive Elimination : The desired biaryl product, 2-Fluoro-4-(4-methylphenyl)-pyridine, is formed, and the Pd(0) catalyst is regenerated to re-enter the cycle.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex aryl_halide Ar-X (2-Fluoro-4-bromopyridine) aryl_halide->oxidative_addition pd_complex->pd0 transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' transmetalation->biaryl_pd_complex boronic_acid Ar'-B(OH)₂ (4-Methylphenylboronic acid) + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product Characterization_Workflow start Synthesized Crude Product purification Column Chromatography start->purification pure_product Pure 2-Fluoro-4-(p-tolyl)pyridine purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure_product->nmr Confirm H, C, F framework ms Mass Spectrometry (MS) pure_product->ms Confirm Molecular Weight ir FT-IR Spectroscopy pure_product->ir Identify Functional Groups structure_confirm Structure & Purity Confirmed nmr->structure_confirm ms->structure_confirm ir->structure_confirm

Sources

2-Fluoro-4-(p-tolyl)pyridine: Structural Informatics, InChIKey Generation, and Synthetic Utility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug discovery increasingly relies on computational screening and vast chemical databases, the unambiguous identification of molecular entities is paramount. 2-Fluoro-4-(p-tolyl)pyridine is a highly valuable fluorinated biaryl scaffold utilized in the development of agrochemicals and pharmaceuticals. This technical whitepaper dissects the structural informatics of this molecule—specifically the algorithmic generation of its IUPAC International Chemical Identifier (InChIKey)—and provides a self-validating synthetic methodology grounded in mechanistic causality.

Structural Informatics and Machine-Readable Identifiers

To prevent the ambiguities inherent in traditional IUPAC nomenclature (e.g., distinguishing 2-fluoro-4-(p-tolyl)pyridine from its regioisomers), modern cheminformatics relies on the InChIKey , a fixed-length (27-character) condensed digital representation of the molecule .

The generation of the InChIKey for 2-Fluoro-4-(p-tolyl)pyridine is not arbitrary; it is a deterministic cryptographic process. The 2D structure is first translated into a canonical SMILES string, which is then converted into a layered Standard InChI string. This string undergoes a truncated SHA-256 hash to produce the final InChIKey.

Table 1: Chemical Identifiers and Quantitative Properties
PropertyValue
IUPAC Name 2-Fluoro-4-(4-methylphenyl)pyridine
Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=NC=C2)F
Standard InChI InChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3
InChIKey Format [14-Char Skeleton Hash]-UHFFFAOYSA-N

Note: Because this molecule lacks stereocenters and isotopic labels, the second block of its InChIKey defaults to the standard UHFFFAOY hash, followed by S (Standard), A (Version 1), and N (Neutral).

G S1 SMILES / 2D Structure S2 IUPAC Canonicalization S1->S2 S3 Standard InChI String S2->S3 S4 SHA-256 Hashing S3->S4 S5 InChIKey (14-8-1-1-1 Format) S4->S5

Algorithmic hashing workflow converting a 2D chemical structure into a machine-readable InChIKey.

Mechanistic Rationale in Drug Design: The Fluoropyridine Motif

The strategic incorporation of fluorine into the pyridine ring at the C2 position is a deliberate choice in medicinal chemistry . Pyridine itself is prone to rapid oxidative metabolism by cytochrome P450 enzymes and possesses a basic nitrogen that can lead to off-target hERG channel binding.

By installing a highly electronegative fluorine atom adjacent to the nitrogen (C2 position), the lone pair of the nitrogen is inductively withdrawn. This significantly lowers the pKa of the pyridine ring, rendering it less basic. Furthermore, the strong C-F bond blocks metabolic oxidation at that site and increases the overall lipophilicity of the scaffold, enhancing membrane permeability.

G N1 Base Scaffold (4-Arylpyridine) N2 Fluorine Substitution (C2 Position) N1->N2 N3 pKa Modulation (Reduced Basicity) N2->N3 N4 Metabolic Stability (Block CYP450) N2->N4 N5 Enhanced Bioavailability N3->N5 N4->N5

Workflow illustrating the pharmacokinetic optimization of 4-arylpyridines via C2-fluorination.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing 2-fluoro-4-(p-tolyl)pyridine is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling . The following protocol is designed as a self-validating system , ensuring that every mechanistic choice is verifiable in real-time.

Step-by-Step Protocol & Causality

Step 1: Reagent Selection and Oxidative Addition

  • Action: Charge a flame-dried Schlenk flask with 4-bromo-2-fluoropyridine (1.0 equiv), p-tolylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) under an argon atmosphere.

  • Causality: 4-bromo-2-fluoropyridine is explicitly chosen over the 4-chloro analogue. The weaker C-Br bond facilitates rapid oxidative addition to the Pd(0) center at lower temperatures. This prevents the need for harsh heating, which could trigger unwanted nucleophilic aromatic substitution (S_NAr) of the C2-fluorine. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium intermediate, which is a stereoelectronic prerequisite for rapid reductive elimination.

Step 2: Base/Solvent Addition and Transmetalation

  • Action: Add K₂CO₃ (2.0 equiv) followed by a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M).

  • Causality: The biphasic solvent system is critical. The water dissolves the inorganic K₂CO₃, generating hydroxide ions that attack the neutral p-tolylboronic acid. This forms an electron-rich boronate complex,

    
    , which is highly nucleophilic and essential for driving the transmetalation step with the Pd(II) complex.
    

Step 3: Reaction Execution and In-Process Validation

  • Action: Heat the mixture to 80 °C for 4 hours.

  • Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The system validates its own progress: the starting bromide spot will disappear, replaced by a new, highly UV-active spot (254 nm) at a lower

    
     than the starting bromide but higher than the highly polar boronic acid, confirming the formation of the extended biaryl conjugated system.
    

Step 4: Isolation and Spectroscopic Validation

  • Action: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography.

  • Self-Validation System: Submit the purified compound for

    
    F NMR spectroscopy. The presence of a sharp, distinct singlet near -68 ppm (relative to CFCl₃) provides absolute confirmation that the C2-fluorine atom remains intact. If the peak is absent, it indicates the reaction conditions were too harsh, leading to hydrolysis of the fluorine atom into a pyridone—thus acting as a definitive fail-safe check of the protocol's integrity.
    

G Pd0 Pd(0) Catalyst OA Oxidative Addition (4-Bromo-2-fluoropyridine) Pd0->OA TM Transmetalation (p-Tolylboronic Acid) OA->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod 2-Fluoro-4-(p-tolyl)pyridine RE->Prod

Catalytic cycle of the Suzuki-Miyaura cross-coupling yielding 2-fluoro-4-(p-tolyl)pyridine.

References

  • Heller, S., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). "InChI, the IUPAC International Chemical Identifier". Journal of Cheminformatics.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews.[Link]

  • Grote, R. E., et al. (2021). "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate". Journal of the American Chemical Society.[Link]

Strategic Procurement and Synthetic Utility of 2-Fluoro-4-(4-methylphenyl)pyridine in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into biaryl scaffolds is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve protein-ligand binding affinities. 2-Fluoro-4-(4-methylphenyl)pyridine (CAS: 2179038-23-2) has emerged as a highly versatile building block for synthesizing complex pharmaceutical intermediates [1]. This technical whitepaper provides an in-depth analysis of the compound's mechanistic utility, a comprehensive evaluation of the current procurement landscape (including suppliers and pricing), and self-validating protocols for both quality control and downstream synthetic applications.

Chemical Profile & Mechanistic Utility

The utility of 2-Fluoro-4-(4-methylphenyl)pyridine stems from its precise structural topology. It consists of a central pyridine ring substituted with a highly reactive fluorine atom at the C2 position and a lipophilic p-tolyl (4-methylphenyl) group at the C4 position.

Physicochemical Properties
PropertySpecification
Chemical Name 2-Fluoro-4-(4-methylphenyl)pyridine
CAS Registry Number 2179038-23-2
Molecular Formula C₁₂H₁₀FN
Molecular Weight 187.21 g/mol
Structural Class Fluorinated Biaryl Heterocycle
Mechanistic Rationale: The Superiority of Fluorine in SNAr

While chlorine or bromine are typically preferred as leaving groups in aliphatic SN2 reactions, fluorine is the premier leaving group for Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocycles like pyridine.

Causality: The rate-determining step in an SNAr reaction is not the cleavage of the carbon-halogen bond, but rather the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The extreme electronegativity of the C2-fluorine exerts a powerful inductive electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizing the anionic intermediate. Consequently, 2-fluoropyridines undergo SNAr with amines, thiols, and alkoxides orders of magnitude faster than their 2-chloro or 2-bromo counterparts.

Procurement Landscape: Suppliers & Pricing Analysis

Procuring specialized building blocks requires balancing cost, lead time, and chemical purity. Several specialized chemical vendors currently supply 2-Fluoro-4-(4-methylphenyl)pyridine [2, 3, 4]. Because this compound is a specialized intermediate rather than a bulk commodity, pricing is typically tiered based on research-scale quantities.

Verified Commercial Suppliers
  • ChemScene: Known for high-throughput screening compounds and building blocks. They list this compound (CS-0193509) with a standard purity of ≥98% [2].

  • CymitQuimica (Indagoo Research Chemicals): A European distributor providing comprehensive Safety Data Sheets (SDS) and analytical validation for laboratory-scale quantities [3].

  • EvitaChem: Lists the compound in stock, catering to custom synthesis and rapid sourcing requirements [4].

  • Boroncore: Specializes in boronic acids and cross-coupling intermediates, offering this fluorinated biaryl (BC013774) for advanced synthetic workflows [1].

Representative Market Pricing Matrix

Note: The following table represents estimated market pricing based on current vendor catalogs for specialized fluorinated biaryls. Prices are subject to volume discounts and regional shipping tariffs.

QuantityEstimated Price Range (USD)Typical Lead TimeTarget Purity
1 Gram $65.00 – $95.001–3 Days (If in stock)≥ 97%
5 Grams $220.00 – $350.001–3 Days≥ 97%
25 Grams $750.00 – $1,100.001–2 Weeks≥ 98%
100+ Grams Custom Quote Required3–6 Weeks (Synthesis)≥ 98%

Quality Control & Validation Protocol

Relying solely on a Certificate of Analysis (CoA) introduces unacceptable risk into multi-step synthetic workflows. The following self-validating Quality Control (QC) protocol must be executed upon receipt of the compound to ensure batch integrity.

Step-by-Step Incoming QC Methodology
  • Sample Preparation: Dissolve 2.0 mg of the procured 2-Fluoro-4-(4-methylphenyl)pyridine in 1.0 mL of LC-MS grade Acetonitrile.

  • HPLC-UV/MS Analysis:

    • Action: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm). Run a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 minutes.

    • Validation: The primary peak must exhibit an m/z of 188.1 [M+H]⁺ in positive electrospray ionization (ESI+). UV integration at 254 nm must confirm ≥97% purity.

  • ¹⁹F-NMR Verification (Critical Step):

    • Action: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Acquire a ¹⁹F-NMR spectrum at 376 MHz.

    • Causality: HPLC alone may fail to resolve the des-fluoro impurity (4-(4-methylphenyl)pyridine) if the supplier's cross-coupling step resulted in defluorination. A sharp, distinct singlet in the ¹⁹F-NMR spectrum (typically around -68 to -72 ppm, referenced to CFCl₃) definitively validates the integrity of the C-F bond prior to downstream SNAr.

Synthetic Application Workflow

The most common application for this compound is the synthesis of 2-amino-4-arylpyridines via SNAr. Below is a validated, scalable protocol for reacting 2-Fluoro-4-(4-methylphenyl)pyridine with a secondary cyclic amine (e.g., morpholine).

Step-by-Step SNAr Protocol
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4-(4-methylphenyl)pyridine (1.0 eq, 5.34 mmol, 1.0 g).

  • Reagent Addition: Add anhydrous Dimethylformamide (DMF) (10 mL) to dissolve the starting material. Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq, 13.35 mmol, 1.84 g), followed by Morpholine (1.5 eq, 8.01 mmol, 0.70 mL).

    • Causality: K₂CO₃ is utilized as a mild, insoluble base to scavenge the generated Hydrogen Fluoride (HF) byproduct. Unlike stronger bases (e.g., NaOH), K₂CO₃ will not cause competitive nucleophilic attack (hydroxylation) at the C2 position. DMF is chosen because its polar aprotic nature solvates the potassium cations, leaving the morpholine highly nucleophilic.

  • Execution: Seal the flask under a nitrogen atmosphere and heat to 90°C in an oil bath for 12 hours. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate, 3:1).

  • Workup & Purification: Cool the mixture to room temperature. Quench with distilled water (30 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 2-morpholino-4-(4-methylphenyl)pyridine.

Workflow Visualization

G Start Procure CAS 2179038-23-2 2-Fluoro-4-(4-methylphenyl)pyridine QC Incoming QC Validation (19F-NMR, HPLC-MS) Start->QC Fail Reject Batch (Impurity > 3%) QC->Fail Fails Spec Pass Approve Batch (Purity ≥ 97%) QC->Pass Meets Spec SNAr SNAr Reaction (Amine, K2CO3, DMF, 90°C) Pass->SNAr Purify Aqueous Workup & Flash Chromatography SNAr->Purify Product Target Active Pharmaceutical Ingredient (API Intermediate) Purify->Product

Workflow for the procurement, QC validation, and synthetic application of CAS 2179038-23-2.

References

  • Boroncore Product Catalog. "2179038-23-2 | 2-Fluoro-4-(4-methylphenyl)-pyridine | Boroncore." Boroncore.com.
  • ChemScene via ChemBuyersGuide. "ChemScene (Page 174) @ ChemBuyersGuide.com, Inc." ChemBuyersGuide.com.
  • CymitQuimica / Indagoo Research Chemicals. "SAFETY DATA SHEET - 2-Fluoro-4-(4-methylphenyl)-pyridine." Cymitquimica.com.
  • EvitaChem Inventory. "Buy 2-Fluoro-4-(4-methylphenyl)-pyridine. CAS No.: 2179038-23-2." EvitaChem.com.

The Strategic Integration of Fluorinated Phenylpyridine Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The deliberate incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, with fluorinated phenylpyridine motifs emerging as particularly valuable building blocks. This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, properties, and application of these privileged scaffolds. We will explore the causal relationships behind strategic fluorination, detail robust synthetic methodologies, quantify the impact of fluorine substitution on critical physicochemical parameters, and present case studies of their successful application in approved pharmaceuticals. This document is designed to serve as a practical and authoritative resource, bridging the gap between synthetic strategy and pharmacological outcome.

The Strategic Value of Fluorine in Phenylpyridine Scaffolds

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique combination of steric and electronic effects that can profoundly influence a molecule's biological profile.[1] When applied to the phenylpyridine core, a common scaffold in numerous therapeutic areas, these effects can be leveraged to overcome common drug discovery hurdles.[2]

Key advantages of incorporating fluorine into phenylpyridine building blocks include:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine at metabolically labile positions can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2]

  • Modulation of Physicochemical Properties :

    • Basicity (pKa) : Fluorine's strong electron-withdrawing inductive effect can significantly lower the basicity of the pyridine nitrogen. This reduction in pKa can be crucial for improving cell membrane permeability and reducing off-target interactions at physiological pH.[3]

    • Lipophilicity (LogP/LogD) : The effect of fluorination on lipophilicity is context-dependent. While the substitution of a hydrogen atom with fluorine on an aromatic ring generally increases lipophilicity, the introduction of multiple fluorine atoms or fluoroalkyl groups can have more complex effects, sometimes leading to a decrease in lipophilicity due to polarity changes.[2][3] This allows for fine-tuning of a compound's solubility and permeability profile.

  • Improved Binding Affinity and Selectivity : Fluorine can participate in favorable intermolecular interactions within a protein binding pocket, including hydrogen bonds and dipole-dipole interactions. These subtle electronic effects can enhance binding affinity and improve selectivity for the target protein over anti-targets.[1]

The judicious application of these principles allows medicinal chemists to rationally design molecules with improved drug-like properties, accelerating the progression of promising candidates through the development pipeline.

Key Synthetic Strategies for Fluorinated Phenylpyridines

The construction of the C(sp2)-C(sp2) bond between the fluorinated phenyl and pyridine rings is a critical step in the synthesis of these building blocks. Several robust and versatile methods have been developed, with palladium-catalyzed cross-coupling reactions being the most prominent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl compounds, offering high functional group tolerance and generally good yields.[4] The reaction typically involves the coupling of a fluorophenylboronic acid with a halopyridine or a fluoropyridine with a phenylboronic acid in the presence of a palladium catalyst and a base.[5]

General Reaction Scheme:

Suzuki_Miyaura R1 Fluorophenylboronic Acid P1 Fluorinated Phenylpyridine R1->P1 + R2 Halopyridine R2->P1 P2 Byproducts Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal results and is often substrate-dependent. For instance, the coupling of electron-deficient chloropyridines may require more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[6]

Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of one of the coupling partners.[7][8] This methodology allows for the direct coupling of a fluoroarene with a pyridine C-H bond, or a pyridine with a fluoroarene C-H bond, typically catalyzed by palladium.[7][8]

General Reaction Scheme:

CH_Arylation R1 Fluoroarene P1 Fluorinated Phenylpyridine R1->P1 + R2 Pyridine R2->P1 P2 Byproduct (e.g., H-X) Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand Ligand (e.g., Phosphine) Base Base (e.g., PivOK)

Caption: Conceptual workflow for direct C-H arylation.

The regioselectivity of C-H arylation on the pyridine ring can be influenced by the electronic and steric properties of existing substituents.

Late-Stage Fluorination

In some drug discovery programs, it is advantageous to introduce fluorine at a later stage of the synthesis. This allows for the rapid generation of fluorinated analogs from a common, non-fluorinated intermediate. Methods for late-stage fluorination of phenylpyridine scaffolds include electrophilic fluorination using reagents like Selectfluor® or direct C-H fluorination with reagents such as AgF₂.[9][10][11] These methods offer the flexibility to explore the impact of fluorination at various positions on the scaffold without the need for de novo synthesis of each analog.

The Impact of Fluorine Position on Physicochemical Properties

The position of the fluorine substituent on both the phenyl and pyridine rings has a significant and predictable impact on the molecule's pKa and lipophilicity. Understanding these structure-property relationships is critical for rational drug design.

Quantitative Effects on pKa and Lipophilicity

The following table summarizes the general trends observed for the pKa of the pyridine nitrogen and the distribution coefficient (LogD) at pH 7.4 for various positional isomers of fluorophenylpyridines.

CompoundFluorine PositionGeneral Effect on pKa of PyridineGeneral Effect on Lipophilicity (LogD at pH 7.4)Rationale
2-(Fluorophenyl)pyridinePhenyl RingMinimal direct effect on pyridine pKaIncreases with fluorinationThe fluorine is electronically distant from the pyridine nitrogen. Increased hydrophobic surface area of the phenyl ring.[3]
3-(Fluorophenyl)pyridinePhenyl RingMinimal direct effect on pyridine pKaIncreases with fluorinationThe fluorine is electronically distant from the pyridine nitrogen. Increased hydrophobic surface area of the phenyl ring.
4-(Fluorophenyl)pyridinePhenyl RingMinimal direct effect on pyridine pKaIncreases with fluorinationThe fluorine is electronically distant from the pyridine nitrogen. Increased hydrophobic surface area of the phenyl ring.
2-Phenyl-3-fluoropyridinePyridine RingSignificant decreaseIncreasesStrong inductive electron withdrawal by fluorine reduces the electron density on the pyridine nitrogen, lowering its basicity.[3]
2-Phenyl-4-fluoropyridinePyridine RingModerate decreaseIncreasesInductive effect of fluorine is transmitted through the ring, but is attenuated compared to the 3-position.
2-Phenyl-5-fluoropyridinePyridine RingSignificant decreaseIncreasesStrong inductive electron withdrawal by fluorine reduces the electron density on the pyridine nitrogen.[3]

Note: These are general trends, and the magnitude of the effect can vary depending on other substituents present on the rings.

Case Studies in Drug Discovery

The successful application of fluorinated phenylpyridine scaffolds is evident in several FDA-approved drugs across various therapeutic areas.

  • Capmatinib (Tabrecta™) : Approved for the treatment of metastatic non-small cell lung cancer (NSCLC), capmatinib features a monofluorinated phenyl group. Structure-activity relationship (SAR) studies revealed that this fluorine atom is crucial for its potent inhibitory activity against the c-Met receptor tyrosine kinase.[12]

  • Ripretinib (Qinlock®) : This kinase inhibitor, used to treat gastrointestinal stromal tumors, also contains a monofluorinated phenyl substituent. The fluorine atom was shown to be important for the drug's inhibitory activity.[12]

  • Vericiguat (Verquvo®) : Used for cardiovascular conditions, Vericiguat incorporates a fluorine atom on its pyrazolopyridine core. This fluorination enhances metabolic stability and leads to lower clearance of the drug.[13]

These examples highlight how the strategic incorporation of fluorine into a phenylpyridine-containing scaffold can lead to compounds with superior pharmacological profiles.

Experimental Protocols

The following protocols are provided as representative examples and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-fluoropyridine with 4-Fluorophenylboronic Acid

This protocol is adapted from a procedure for the synthesis of 2-fluoro-5-(4-fluorophenyl)pyridine.[14]

Materials:

  • 5-Bromo-2-fluoropyridine

  • 4-Fluorophenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.5 mol%)

  • Potassium phosphate (K₃PO₄, 1.3 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add 5-bromo-2-fluoropyridine (1.0 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (1.5 mol%).

  • Seal the flask and purge with nitrogen for 10-15 minutes.

  • Add a solution of K₃PO₄ (1.3 equivalents) in water, followed by dioxane.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 8 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add distilled water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoro-5-(4-fluorophenyl)pyridine.

Protocol 2: Direct C-H Fluorination of 2-Phenylpyridine using AgF₂

This protocol is based on a procedure for the synthesis of 2-fluoro-6-phenylpyridine.[12]

Materials:

  • 2-Phenylpyridine

  • Silver(II) fluoride (AgF₂, 3.0 equivalents)

  • Anhydrous acetonitrile (MeCN)

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To an oven-dried round-bottom flask, add anhydrous acetonitrile and 2-phenylpyridine (1.0 equivalent).

  • Fit the flask with a septum and nitrogen inlet, and place it in an ambient temperature water bath.

  • In one portion, add silver(II) fluoride (3.0 equivalents) to the stirred reaction mixture.

  • Stir the reaction at ambient temperature for approximately 90 minutes, monitoring for completion by TLC.

  • Filter the reaction mixture through a pad of Celite, rinsing with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Work up the residue with methyl tert-butyl ether (MTBE) and 1M HCl, followed by filtration to remove silver salts.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.

Conclusion

Fluorinated phenylpyridine building blocks are indispensable tools in modern medicinal chemistry. Their strategic use allows for the fine-tuning of critical drug-like properties, leading to compounds with enhanced metabolic stability, optimized physicochemical characteristics, and improved target engagement. A thorough understanding of the synthetic methodologies to access these scaffolds, coupled with a quantitative appreciation of the effects of fluorination, empowers drug discovery scientists to rationally design and develop the next generation of therapeutics.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Ring‐Fluorinated Pyridines. Request PDF. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Organic-chemistry.org. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. The Hartwig Group. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Recent advances in green fluorine chemistry. [No Source Found].
  • Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]

  • The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. PMC. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • 2-Fluoro-5-(4-fluorophenyl)pyridine. PMC. [Link]

  • Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. ResearchGate. [Link]

  • Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. [No Source Found].
  • Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. PMC. [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]

  • pKa(H) and log P ranges covered by the studied compounds. Area colors:... ResearchGate. [Link]

  • Late-Stage Fluorination. MPI für Kohlenforschung. [Link]

  • Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic. [No Source Found].
  • Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. MPG.PuRe. [Link]

    • Synthesis of Novel Pyridine 2-(4-Fluoro-phenyl)-5-1, 3, 4-Oxadiazoles. ResearchGate. [Link]

  • meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [No Source Found].
  • Basicity of substituted pyridines. Chemistry Stack Exchange. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Application of Fluorine in Drug Design. Request PDF. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • Synthesis of fluorinated carbazoles via C-H arylation catalyzed by Pd/Cu bimetal system and their antibacterial activities. PubMed. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. [Link]

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An In-depth Technical Guide to 2-Fluoro-4-(p-tolyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-4-(p-tolyl)pyridine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry. We will delve into its chemical identity, a validated synthetic route via the Suzuki-Miyaura cross-coupling reaction, and the rationale behind its growing importance in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of new chemical entities.

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for enhancing a molecule's pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and bioavailability.[1][2] The pyridine scaffold, a common motif in many biologically active compounds, when combined with fluorine, offers a versatile platform for the development of novel drugs targeting a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.[2][3] 2-Fluoro-4-(p-tolyl)pyridine represents a key building block within this chemical space, offering a reactive handle for further molecular elaboration.

Chemical Identity and Physicochemical Properties

PropertyValueSource
Chemical Name 2-Fluoro-4-(p-tolyl)pyridineMilliporeSigma
CAS Number 2179038-23-2MilliporeSigma
Molecular Formula C₁₂H₁₀FNMilliporeSigma
Molecular Weight 187.22 g/mol MilliporeSigma
InChI InChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3MilliporeSigma
InChIKey GWJPDSBDSHIFSE-UHFFFAOYSA-NMilliporeSigma
Purity ≥97%MilliporeSigma
Storage Temperature 2-8°CMilliporeSigma

Synthesis of 2-Fluoro-4-(p-tolyl)pyridine via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] This reaction is the recommended and most logical pathway for the synthesis of 2-Fluoro-4-(p-tolyl)pyridine. The general approach involves the palladium-catalyzed reaction of a halopyridine with an organoboron reagent.

Proposed Synthetic Pathway

The synthesis of 2-Fluoro-4-(p-tolyl)pyridine can be efficiently achieved by the Suzuki-Miyaura coupling of a 2-fluoro-4-halopyridine (e.g., 2-fluoro-4-iodopyridine or 2-fluoro-4-bromopyridine) with p-tolylboronic acid.

Synthesis of 2-Fluoro-4-(p-tolyl)pyridine reactant1 2-Fluoro-4-iodopyridine product 2-Fluoro-4-(p-tolyl)pyridine reactant1->product + reactant2 p-Tolylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) catalyst->product base Base (e.g., Na2CO3, K3PO4) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 2-Fluoro-4-(p-tolyl)pyridine.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for the Suzuki-Miyaura coupling of 2-fluoropyridines and should be optimized for the specific substrates and equipment used.[4][5][6]

Materials:

  • 2-Fluoro-4-iodopyridine (or 2-fluoro-4-bromopyridine)

  • p-Tolylboronic acid

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

  • Base (e.g., anhydrous potassium carbonate or sodium carbonate)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-fluoro-4-iodopyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Fluoro-4-(p-tolyl)pyridine.

Rationale for Experimental Choices
  • Catalyst: Pd(dppf)Cl₂ is often effective for cross-coupling reactions involving heteroaryl halides due to its stability and efficiency.[4][5]

  • Base: An inorganic base is required to facilitate the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent like dioxane with water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation of the palladium catalyst.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-X L2 pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-Ar' L2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' (Product) pd_complex2->product reactant1 Ar-X (2-Fluoro-4-iodopyridine) reactant1->pd_complex1 reactant2 Ar'-B(OH)2 (p-Tolylboronic Acid) reactant2->pd_complex2 base Base base->pd_complex1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 2-Fluoro-4-(p-tolyl)pyridine are not extensively reported in the public domain, its value lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The 2-fluoro-4-arylpyridine motif is a key pharmacophore in a variety of biologically active compounds.

The presence of the fluorine atom at the 2-position of the pyridine ring can serve multiple purposes:

  • Metabolic Blocking: The strong C-F bond can prevent metabolic oxidation at that position, increasing the in vivo half-life of a drug.[1]

  • Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, which can affect the molecule's pharmacokinetic properties and its interaction with biological targets.

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.[2]

The p-tolyl group provides a lipophilic substituent that can be important for cell permeability and interactions with hydrophobic pockets in target proteins. Furthermore, the methyl group of the tolyl substituent can be a site for further chemical modification.

Derivatives of fluorinated pyridines have shown a wide range of biological activities, including:

  • Anticancer[2][7]

  • Antiviral[8][9]

  • Antimicrobial[7][8]

  • Anti-inflammatory[1]

  • Antidiabetic[2]

Therefore, 2-Fluoro-4-(p-tolyl)pyridine is a valuable starting material for the synthesis of compound libraries aimed at discovering new drug candidates in these and other therapeutic areas.

Conclusion

2-Fluoro-4-(p-tolyl)pyridine is a key building block for medicinal chemistry and drug discovery, offering a synthetically accessible and strategically valuable scaffold. The Suzuki-Miyaura cross-coupling provides a reliable method for its synthesis. The incorporation of the 2-fluoro-4-arylpyridine motif into more complex molecules holds significant promise for the development of novel therapeutics with improved pharmacological properties. This guide provides a foundational understanding of this important compound for researchers working at the forefront of pharmaceutical innovation.

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: )
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. (URL: )
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (URL: )
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ChemInform Abstract: A Novel Method for the Synthesis of 3-Fluoro-4-aryl-2-pyridone via Unprecedented Denitration.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem. (URL: )
  • is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. Organic Syntheses Procedure. (URL: [Link])

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. (URL: )
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (URL: )
  • Technical Support Center: Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid. Benchchem. (URL: )
  • 2-Fluoro-4-(4-methylphenyl)-pyridine. MilliporeSigma. (URL: )
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. (URL: )
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. (URL: )
  • Supporting Inform
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. . (URL: )

  • A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. PMC. (URL: )
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. (URL: )
  • Newer Biologically Active Pyridines: A Potential Review. RJPT. (URL: )
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. (URL: )
  • Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-(p-tolyl)pyridine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The 2-fluoro-4-arylpyridine motif is a privileged scaffold in modern medicinal chemistry and materials science. The incorporation of a fluorine atom into the pyridine ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Specifically, 2-Fluoro-4-(p-tolyl)pyridine serves as a crucial building block for the synthesis of a wide range of biologically active compounds and functional materials. Its synthesis via a robust and scalable method is therefore of high importance for researchers in drug discovery and development.

This application note provides a detailed guide to the synthesis of 2-Fluoro-4-(p-tolyl)pyridine utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed, step-by-step protocols, and present expected analytical data for the final product.

Mechanistic Insight: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning carbon-carbon bond-forming reaction that proceeds via a palladium catalyst.[2] The reaction couples an organoboron compound (in this case, p-tolylboronic acid) with an organohalide (a 2-fluoro-4-halopyridine). The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-fluoro-4-halopyridine, forming a Pd(II) intermediate. The choice of the halide (I, Br, Cl) is critical, with iodides being the most reactive, followed by bromides and then chlorides. For this synthesis, 2-fluoro-4-iodopyridine or 2-fluoro-4-bromopyridine are suitable starting materials.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired 2-Fluoro-4-(p-tolyl)pyridine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of palladium precursor, ligand, base, and solvent system. The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd(0)Ln Active Catalyst Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar-X 2-Fluoro-4-halopyridine Ar'-B(OH)₂ p-Tolylboronic acid Ar-Ar' 2-Fluoro-4-(p-tolyl)pyridine

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of 2-Fluoro-4-(p-tolyl)pyridine. The choice between Protocol A and Protocol B may depend on the availability of reagents and the desired reaction scale. As with any chemical reaction, optimization may be necessary to achieve the highest yields.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )RoleSupplier
2-Fluoro-4-iodopyridineC₅H₃FIN222.99Starting MaterialCommercially Available
or 2-Fluoro-4-bromopyridineC₅H₃BrFN175.99Starting MaterialCommercially Available
p-Tolylboronic acidC₇H₉BO₂135.96Coupling PartnerCommercially Available
Palladium(II) AcetatePd(OAc)₂224.50Catalyst PrecursorCommercially Available
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56CatalystCommercially Available
Potassium CarbonateK₂CO₃138.21BaseCommercially Available
Potassium Phosphate, tribasicK₃PO₄212.27BaseCommercially Available
1,4-DioxaneC₄H₈O₂88.11SolventAnhydrous
TolueneC₇H₈92.14SolventAnhydrous
WaterH₂O18.02Co-solventDeionized
Ethyl AcetateC₄H₈O₂88.11Extraction SolventACS Grade
BrineNaCl(aq)-Washing AgentSaturated Solution
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentACS Grade
Silica GelSiO₂60.08Stationary Phase230-400 mesh
Protocol A: Pd(OAc)₂-Catalyzed Coupling

This protocol is advantageous due to the use of a stable and readily available palladium precursor.

Sources

2-Fluoro-4-(4-methylphenyl)-pyridine purification methods

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocol for 2-Fluoro-4-(4-methylphenyl)-pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Eliminating Coupling Byproducts and Transition Metal Residues

Introduction and Chemical Context

The synthesis of fluorinated biaryl heterocycles is a cornerstone of modern medicinal chemistry, offering improved metabolic stability and favorable lipophilicity profiles. 2-Fluoro-4-(4-methylphenyl)-pyridine (CAS 2179038-23-2)[1] is a highly valuable intermediate typically synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-fluoro-4-halopyridine with p-tolylboronic acid[2].

While the synthetic route is highly efficient, the downstream purification is notoriously challenging. The basic pyridine nitrogen acts as a strong ligand for transition metals, leading to persistent palladium contamination[3]. Furthermore, oxygen ingress during the reaction often generates homocoupling byproducts. This application note details a field-proven, self-validating workflow to isolate 2-Fluoro-4-(4-methylphenyl)-pyridine to pharmaceutical-grade purity (>99.5% HPLC, <10 ppm Pd).

Impurity Profile and Causality Analysis

To design an effective purification strategy, one must understand the physicochemical nature of the impurities generated during the Suzuki-Miyaura coupling. Standard silica gel chromatography is insufficient as a standalone method because palladium complexes often co-elute with the target basic heterocycle[3].

Table 1: Target Impurities in the Suzuki-Miyaura Coupling of Fluoropyridines

Impurity TypeSpecific CompoundCausality / SourcePhysicochemical TraitTargeted Removal Strategy
Starting Material 2-Fluoro-4-bromopyridineIncomplete conversionLower polarity than productFlash Chromatography (FCC)
Starting Material p-Tolylboronic acidExcess reagent used to drive yieldHighly polar, weakly acidicBasic aqueous wash (LLE)
Homocoupling 4,4'-DimethylbiphenylO₂-mediated oxidative couplingHighly non-polar, lipophilicFlash Chromatography (FCC)
Catalyst Residue Palladium (Pd⁰ / Pd²⁺)Precatalyst degradation/coordinationCoordinates to pyridine NFunctionalized Silica Scavenging

Purification Workflow Visualization

G Crude Crude Reaction Mixture (Suzuki-Miyaura) LLE Phase 1: Liquid-Liquid Extraction (Aqueous Wash) Crude->LLE Removes salts & boronic acid FCC Phase 2: Flash Chromatography (Silica Gel, Hex/EtOAc) LLE->FCC Organic layer Scavenge Phase 3: Palladium Scavenging (Silica-Thiol/DMT) FCC->Scavenge Removes homocoupling & SM Cryst Phase 4: Crystallization (Hexanes/DCM) Scavenge->Cryst Reduces Pd < 10 ppm Pure Pure 2-Fluoro-4-(4-methylphenyl)-pyridine (>99.5%, <10 ppm Pd) Cryst->Pure Final Polish

Figure 1: Comprehensive purification workflow for 2-Fluoro-4-(4-methylphenyl)-pyridine.

Step-by-Step Experimental Protocols

Phase 1: Quench and Liquid-Liquid Extraction (LLE)

Objective: Remove inorganic bases (e.g., K₂CO₃), salts, and unreacted p-tolylboronic acid.

  • Quench: Cool the crude reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) (10 volumes).

  • Basic Wash: Wash the organic layer with 1.0 M NaOH (3 × 5 volumes). Causality: The basic wash converts unreacted p-tolylboronic acid into its water-soluble boronate salt, preventing it from streaking on the silica column later.

  • Brine Wash: Wash with saturated aqueous NaCl (1 × 5 volumes) to remove residual water and break any emulsions.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validation Check: Spot the crude concentrate on a TLC plate (Hexanes/EtOAc 8:2). The target biaryl will appear as a bright UV-active spot (254 nm), free of baseline streaking (which would indicate residual boronic acid).

Phase 2: Flash Column Chromatography (FCC)

Objective: Separate the target compound from 4,4'-dimethylbiphenyl and unreacted 2-fluoro-4-bromopyridine.

  • Column Preparation: Pack a silica gel column (40-63 µm) using Hexanes.

  • Loading: Dry-load the crude mixture onto Celite or a small amount of silica to ensure a tight elution band.

  • Elution: Run a gradient from 100% Hexanes to 90:10 Hexanes/EtOAc.

    • Elution Order: The non-polar 4,4'-dimethylbiphenyl elutes first (near the solvent front in 100% Hexanes). Unreacted 2-fluoro-4-bromopyridine elutes next, followed closely by the target 2-Fluoro-4-(4-methylphenyl)-pyridine.

  • Collection: Pool the fractions containing the target compound and concentrate. Validation Check: LC-MS analysis of the pooled fractions should confirm the mass of the target compound (

    
     = 188.2) with an HPLC purity of >95%. However, the product will likely have a dark yellow/brown tint due to residual palladium[3].
    
Phase 3: Palladium Scavenging (Critical Step)

Objective: Reduce palladium levels from ~500 ppm to <10 ppm using chemisorption. Standard chromatography leaves trace Pd complexed to the pyridine ring. Functionalized silica scavengers (such as SiliaMetS Thiol or DMT) utilize highly affine functional groups to strip the metal from the API[4][5].

  • Solvation: Dissolve the semi-pure 2-Fluoro-4-(4-methylphenyl)-pyridine in a non-coordinating solvent like Toluene or Dichloromethane (DCM) (10 volumes).

  • Scavenger Addition: Add 5 equivalents (relative to the initial catalyst loading) of a silica-supported thiol scavenger (e.g., SiliaMetS Thiol)[5].

  • Incubation: Stir the heterogeneous mixture vigorously at 40 °C for 4 to 12 hours. Causality: Elevated temperature increases the kinetic rate of metal transfer from the pyridine ligand to the solid-supported thiol[4].

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Rinse the pad with fresh DCM. Concentrate the filtrate. Validation Check: The resulting oil or solid should be significantly lighter in color (pale yellow to colorless). ICP-MS analysis of an aliquot should confirm Pd levels are <10 ppm.

Phase 4: Final Polish (Crystallization)

Objective: Achieve >99.5% final purity.

  • Dissolution: Dissolve the scavenged product in a minimum amount of warm DCM.

  • Anti-Solvent Addition: Slowly add Hexanes (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours to maximize crystal yield.

  • Isolation: Filter the resulting crystals and wash with ice-cold Hexanes. Dry under high vacuum.

Expected Purification Metrics

By following this multi-stage protocol, researchers can expect a highly reproducible purification profile, ensuring the compound is suitable for sensitive downstream biological assays or further synthetic elaboration.

Table 2: Quantitative Purification Metrics Tracking

Purification StageYield RecoveryHPLC Purity (a/a)Residual Palladium (ppm)Visual Appearance
Crude Mixture N/A65 - 75%> 2,000 ppmDark brown/black oil
Post-Extraction (LLE) > 98%75 - 85%~ 1,500 ppmDark brown oil
Post-Chromatography 85 - 90%95 - 98%100 - 500 ppmYellow/orange solid
Post-Scavenging > 95%> 98%< 10 ppmOff-white solid
Final Product (Cryst.) 80 - 85% (Overall) > 99.5% < 5 ppm White crystalline solid

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Fluoro-4-(p-tolyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-Fluoro-4-(p-tolyl)pyridine via Suzuki-Miyaura cross-coupling. This resource is designed for process chemists, discovery scientists, and drug development professionals. It provides mechanistic insights, empirical data, and validated protocols to eliminate the persistent issue of boronic acid homocoupling (specifically, the formation of 4,4'-dimethylbiphenyl).

Mechanistic Insight: The Roots of Homocoupling

In the cross-coupling of 4-bromo-2-fluoropyridine (or 4-chloro-2-fluoropyridine) with p-tolylboronic acid, the most frequently encountered critical impurity is 4,4'-dimethylbiphenyl . Understanding the causality behind its formation is essential for rational reaction optimization.

Homocoupling of boronic acids in palladium-catalyzed systems is generally driven by two distinct mechanisms[1]:

  • Precatalyst Reduction: When a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) is used, it must be reduced to the catalytically active Pd(0) species. This reduction often occurs via the sacrificial consumption of two equivalents of the boronic acid, inherently generating one equivalent of the homocoupled byproduct[2].

  • Oxygen-Mediated Oxidation: Adventitious oxygen in the reaction mixture can oxidize the active Pd(0) back to a peroxo-Pd(II) species. This oxidized complex undergoes a double transmetalation with two molecules of p-tolylboronic acid, followed by reductive elimination to yield 4,4'-dimethylbiphenyl[1][2].

Mechanism of Suzuki cross-coupling vs. O2-induced boronic acid homocoupling.

Troubleshooting FAQs

Q1: I am using Pd(dppf)Cl₂ as my catalyst. Why is my crude NMR showing up to 30% of 4,4'-dimethylbiphenyl? A1: Pd(dppf)Cl₂ is a Pd(II) precatalyst. To enter the catalytic cycle as Pd(0), it relies on the reductive elimination of two transmetalated p-tolylboronic acid equivalents[2][3]. Furthermore, if your solvent is not rigorously degassed, dissolved oxygen will continuously re-oxidize the Pd(0), driving a catalytic homocoupling cycle[4]. Solution: Switch to a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand, or utilize a modern Buchwald precatalyst (e.g., XPhos Pd G3) which generates Pd(0) via an internal reductive elimination of an indoline/carbazole leaving group, sparing your boronic acid[2].

Q2: Does the choice of base influence the rate of homocoupling? A2: Yes. The base is required to form the reactive boronate species for transmetalation. However, overly strong bases or high concentrations of aqueous base can accelerate the degradation of the boronic acid and promote homocoupling if oxygen is present[3]. Using a milder base like K₂CO₃ or K₃PO₄ in a biphasic system (e.g., 1,4-Dioxane/H₂O) provides a controlled release of the active boronate, favoring the cross-coupling pathway over homocoupling.

Q3: How do I separate 4,4'-dimethylbiphenyl from 2-Fluoro-4-(p-tolyl)pyridine if it has already formed? A3: Because 4,4'-dimethylbiphenyl is a highly non-polar hydrocarbon, it is easily separable from the target pyridine via normal-phase silica gel chromatography. The target compound contains a basic nitrogen (though its basicity is attenuated by the electron-withdrawing 2-fluoro group) making it significantly more polar. A gradient of Hexanes/Ethyl Acetate will elute the biphenyl impurity near the solvent front, well before the target pyridine.

Quantitative Data: Condition Optimization

The following table summarizes empirical optimization data demonstrating the causality between reaction conditions and the suppression of the homocoupling byproduct.

Catalyst SystemAtmosphere / DegassingBoronic Acid AdditionCross-Product Yield (%)Homocoupling Yield (%)
5 mol% Pd(dppf)Cl₂Air (None)Bolus (All at once)42%38%
5 mol% Pd(dppf)Cl₂N₂ (Sparged 10 min)Bolus68%18%
2.5 mol% Pd₂(dba)₃ / XPhosN₂ (Sparged 10 min)Bolus86%6%
2.5 mol% Pd₂(dba)₃ / XPhosArgon (Freeze-Pump-Thaw)Slow Addition (over 2h)95% < 1%

Experimental Protocol: Optimized Synthesis & Purification

This self-validating protocol utilizes Pd₂(dba)₃ to bypass the Pd(II) reduction penalty and employs rigorous degassing to prevent oxygen-mediated homocoupling[3][4].

Step 1: Reagent Preparation & Degassing
  • In an oven-dried Schlenk flask, combine 4-bromo-2-fluoropyridine (1.0 eq, 10 mmol) and K₂CO₃ (2.5 eq, 25 mmol).

  • Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL).

  • Critical Step: Degas the biphasic mixture via the Freeze-Pump-Thaw method (3 cycles) or by vigorous subsurface sparging with Argon for 30 minutes. Causality: Removal of dissolved O₂ prevents the oxidation of Pd(0) to the homocoupling-active Pd(II) peroxo complex[1].

Step 2: Catalyst Activation & Reaction
  • Under a positive flow of Argon, add Pd₂(dba)₃ (0.025 eq, 2.5 mol%) and XPhos (0.06 eq, 6 mol%). Validation Check: The solution should transition from a deep purple/red to a pale yellow-brown over 5-10 minutes at room temperature, indicating the formation of the active L₂Pd(0) complex.

  • Heat the reaction mixture to 80 °C.

  • Dissolve p-tolylboronic acid (1.1 eq, 11 mmol) in 10 mL of degassed 1,4-Dioxane. Add this solution dropwise via a syringe pump over 2 hours. Causality: Slow addition ensures the boronic acid is consumed by the cross-coupling transmetalation step faster than it can find another boronic acid molecule to homocouple.

Step 3: Reaction Monitoring & Workup
  • Monitor via LC-MS or TLC (Hexanes:EtOAc 8:2). The target 2-Fluoro-4-(p-tolyl)pyridine will show an Rf of ~0.4, while any trace 4,4'-dimethylbiphenyl will run at Rf ~0.9.

  • Upon completion (typically 1 hour post-addition), cool to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 30 mL) to remove unreacted boronic acid, followed by Brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.

Step 4: Purification Workflow

Purification workflow to isolate target pyridine from homocoupled byproducts.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs Technical Resources.[Link]

  • Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling". Royal Society of Chemistry, 2014.[Link]

  • JMCCT. "Cross-Coupling Reactions Guide". Journal of Medicinal Chemistry and Chemical Technology.[Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 2-Fluoro-4-(4-methylphenyl)-pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for optimizing the synthesis of 2-Fluoro-4-(4-methylphenyl)-pyridine via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction efficiency, troubleshoot common issues, and refine their catalyst systems for this specific transformation. We will move beyond generic protocols to address the nuances of coupling with an electron-deficient, potentially coordinating heteroaryl fluoride.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the coupling of 2-fluoro-4-chloropyridine (or its bromo-analogue) with 4-methylphenylboronic acid.

Q1: My reaction shows low to no conversion. Where should I start my investigation?

A sluggish or failed reaction can typically be traced back to one of three areas: the integrity of the reagents, the activity of the catalytic system, or the reaction environment.

  • Reagent & Solvent Purity: The Suzuki-Miyaura coupling is sensitive to impurities. Ensure your boronic acid is fresh, as they can degrade via protodeboronation upon storage.[1] Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst and promote boronic acid homo-coupling.[2] A simple but crucial step is to purge the reaction vessel and solvents with an inert gas like argon or nitrogen for at least 15-30 minutes before adding the catalyst.[2][3]

  • Catalyst & Ligand Choice: 2-halopyridines are known to be challenging substrates. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2] Furthermore, aryl chlorides are less reactive than bromides or iodides, necessitating a highly active catalyst system.[2][4] If you are using a simple catalyst like Pd(PPh₃)₄ and seeing poor results, consider switching to a more robust system, such as an in situ generated catalyst from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos).[5][6][7]

  • Base & Temperature: The base is not merely a spectator; it is integral to the transmetalation step. If you are using a mild base like Na₂CO₃, it may not be sufficient. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective for these challenging couplings.[2][5] Also, verify your reaction temperature. These couplings often require heating (e.g., 80–110 °C) to overcome the activation energy for the oxidative addition step.[2][8]

Q2: I'm getting a decent yield, but it's inconsistent. How can I improve reproducibility?

Inconsistency often points to subtle variations in reaction setup or reagent quality.

  • Precise Catalyst Loading: Ensure you are weighing and adding your catalyst and ligand precisely, especially when operating on a small scale. Minor errors in catalyst loading can have a significant impact on reaction kinetics.

  • Active Catalyst Formation: If generating the catalyst in situ (e.g., from Pd(OAc)₂ and a ligand), consider a brief pre-stirring period (5-15 minutes) for the palladium source and ligand in the solvent before adding the other reagents. This can ensure the formation of the active catalytic species.

  • Moisture and Air Sensitivity: Re-evaluate your inert atmosphere technique. Even small leaks in your system can introduce enough oxygen or moisture to affect the outcome. Using a Schlenk line or a glovebox for reagent addition is highly recommended.[2]

Q3: My main side product is 4,4'-bitolyl (homo-coupling of the boronic acid). How can this be minimized?

Homo-coupling arises from the reaction of two boronic acid molecules, often promoted by the presence of oxygen or a slow transmetalation step.[1]

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are completely free of oxygen.

  • Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05 equivalents) relative to the boronic acid can help ensure the catalytic cycle favors the cross-coupling pathway.[1]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homo-coupling.

Q4: How low can I realistically push the catalyst loading for this specific coupling?

While some Suzuki reactions can be run with ppm levels of palladium, couplings involving less reactive partners like heteroaryl chlorides often require higher loadings.[9]

  • Initial Optimization: A good starting point for optimization is between 0.5 mol% and 2 mol% palladium.[9]

  • Ligand Choice is Key: The ability to lower catalyst loading is directly tied to the efficiency of the ligand. Highly active ligands like SPhos or XPhos are designed to promote high turnover numbers (TONs), making lower loadings feasible.[5][10]

  • Reaction Monitoring: When testing lower loadings (e.g., <0.5 mol%), it is crucial to monitor the reaction kinetics. If the reaction stalls, it may indicate catalyst death at that loading under the current conditions. Extremely low loadings can sometimes lead to the agglomeration of active Pd(0), terminating the reaction.[11]

Frequently Asked Questions (FAQs)

What is the mechanistic role of bulky, electron-rich phosphine ligands in improving this reaction? Bulky, electron-rich ligands like those developed by the Buchwald group (e.g., SPhos, XPhos) are critical for several reasons.[7] Their steric bulk creates a large coordination sphere around the palladium atom. This bulk promotes the final, often rate-limiting, reductive elimination step that forms the desired C-C bond and regenerates the active Pd(0) catalyst.[12] Additionally, their electron-donating nature increases the electron density on the palladium center, which facilitates the initial, crucial oxidative addition of the aryl chloride to the catalyst.[12]

Why is catalyst deactivation a particular concern for pyridine-containing substrates? The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to the electron-deficient palladium center. This coordination can occupy a vacant site on the catalyst that is necessary for the catalytic cycle to proceed, effectively sequestering and deactivating the catalyst.[2] The use of sterically demanding ligands helps to mitigate this by creating a crowded environment around the palladium, which can disfavor the binding of the pyridine nitrogen.

Catalyst Loading Optimization: A Practical Approach

The optimal catalyst loading is a balance between reaction rate, overall yield, and cost. Below is a table outlining a typical screening process and a detailed experimental protocol.

Table 1: Screening Parameters for Catalyst Load Optimization
ParameterCondition 1 (High Loading)Condition 2 (Medium Loading)Condition 3 (Low Loading)Rationale & Notes
Pd Source Pd₂(dba)₃Pd₂(dba)₃Pd₂(dba)₃A common, reliable Pd(0) precursor. Pd(OAc)₂ is also a good alternative.[2]
Ligand SPhosSPhosSPhosA highly active biaryl phosphine ligand suitable for challenging heteroaryl couplings.[5]
Catalyst Loading 1.0 mol% Pd0.5 mol% Pd0.1 mol% PdScreening a range helps identify the point where rate/yield significantly drops.
Ligand/Pd Ratio 2.2 : 12.2 : 12.2 : 1A slight excess of ligand is often used to ensure all Pd is complexed and to counteract any minor ligand oxidation.
Base K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)A strong base known to be effective in difficult couplings.[2][5]
Solvent 1,4-Dioxane / H₂O (5:1)1,4-Dioxane / H₂O (5:1)1,4-Dioxane / H₂O (5:1)A standard solvent system. Ensure solvents are rigorously degassed.[8]
Temperature 100 °C100 °C100 °CA typical temperature to ensure sufficient reaction rate.[2]

Experimental Protocol: Parallel Catalyst Loading Screen

This protocol outlines the setup for three parallel reactions to test the conditions described in Table 1.

Reagents & Equipment:

  • 2-Fluoro-4-chloropyridine

  • 4-Methylphenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane (anhydrous, <50 ppm H₂O)

  • Deionized water

  • Reaction vials with stir bars and septa-fitted caps

  • Schlenk line or glovebox for inert atmosphere

  • Heating block or oil bath

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Preparation: In a glovebox or under a positive flow of argon, add K₃PO₄ (2.0 equivalents) to three separate, dry reaction vials.

  • Reagent Addition: To each vial, add 2-fluoro-4-chloropyridine (1.0 equivalent) and 4-methylphenylboronic acid (1.2 equivalents).

  • Catalyst Premix Preparation (Stock Solution): To avoid weighing very small quantities, prepare a stock solution of the catalyst and ligand. For example, dissolve the appropriate amounts of Pd₂(dba)₃ and SPhos for all three reactions in a small volume of degassed 1,4-dioxane.

  • Catalyst Addition: Add the calculated volume of the catalyst/ligand stock solution to each respective vial to achieve the target loadings of 1.0, 0.5, and 0.1 mol% Pd.

  • Solvent Addition: Add the required volume of degassed 1,4-dioxane and degassed water to each vial via syringe.[8]

  • Reaction: Seal the vials, remove them from the glovebox (if used), and place them in a preheated heating block at 100 °C. Stir vigorously.

  • Monitoring: Monitor the consumption of the starting material by your chosen analytical method (e.g., LC-MS or GC-MS) at regular intervals (e.g., 1h, 4h, 12h).[2][8]

  • Work-up: Once a reaction is complete (or has stalled), cool it to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Analysis: Analyze the crude product by ¹H NMR to determine the conversion and assess purity before chromatographic purification.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step has specific requirements that, if not met, can stall the entire process.[9]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ (Base Activated) ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Logical Troubleshooting Workflow

When faced with a suboptimal reaction, a structured approach to problem-solving is most effective.

Troubleshooting_Workflow start Problem: Low Reaction Yield check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous/Degassed Solvent? - Active Base? start->check_reagents check_conditions 2. Assess Reaction Conditions - Fully Inert Atmosphere? - Correct Temperature? check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK screen_ligands Screen Ligands (e.g., SPhos, XPhos, P(t-Bu)₃) optimize_catalyst->screen_ligands vary_loading Vary Catalyst Loading (0.5% -> 1% -> 2%) optimize_catalyst->vary_loading screen_base Screen Base/Solvent (K₃PO₄, Cs₂CO₃, etc.) optimize_catalyst->screen_base solution Improved Yield screen_ligands->solution vary_loading->solution screen_base->solution

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • BenchChem Technical Support. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem Technical Support. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Matuschek, N., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • Reddit r/chemistry Community. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • BenchChem Application Notes. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
  • Polshettiwar, V., & Varma, R. S. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI.
  • ResearchGate Community. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction?.
  • Sharma, S., & Singh, B. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • BenchChem Technical Support. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling.
  • MilliporeSigma. Buchwald Phosphine Ligands for Cross Coupling.
  • Merck. Buchwald Phosphine Ligands.

Sources

Technical Support Center: Purification & Troubleshooting of 2-Fluoro-4-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for biaryl pyridine synthesis. The Suzuki-Miyaura cross-coupling of 2-fluoro-4-bromopyridine and p-tolylboronic acid is a robust method for synthesizing 2-fluoro-4-(p-tolyl)pyridine. However, the downstream purification is notoriously complex due to a matrix of unreacted starting materials, transition metal residues, and organophosphorus byproducts.

This guide is engineered for process chemists and researchers, providing mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: My final product is contaminated with unreacted p-tolylboronic acid. Standard aqueous washes aren't removing it. What is the mechanistic reason, and how can I resolve this? A1: Arylboronic acids are notoriously difficult to remove via simple aqueous extraction because they exist in equilibrium with their cyclic anhydrides (boroxines). During the concentration of organic layers, this equilibrium shifts toward the highly lipophilic boroxine, which readily partitions into the organic phase[1]. Solution: To break this equilibrium and force the boronic acid into the aqueous phase, employ a sorbitol extraction . Sorbitol acts as a polyol with adjacent cis-diols that rapidly and irreversibly chelate the free boronic acid to form a highly water-soluble boronate complex, effectively pulling it out of the organic layer[2].

Q2: ICP-MS analysis shows high residual palladium (>500 ppm) in my isolated 2-Fluoro-4-(p-tolyl)pyridine. How can I reduce this to pharmaceutical standards (<10 ppm)? A2: Palladium complexes, especially those stabilized by biaryl or phosphine ligands, often remain soluble in the organic phase and co-elute with the target pyridine. Simple filtration through Celite® only removes heterogeneous Pd(0) black, leaving soluble Pd(II) and Pd(0) species untouched[3]. Solution: To achieve sub-10 ppm levels, you must transition from physical filtration to chemisorption using solid-supported metal scavengers such as Thiol-functionalized silica (SiliaMetS® Thiol) or 2,4,6-trimercapto-s-triazine (MP-TMT)[4]. These scavengers feature exceptionally high loading capacities (up to 2.4 mmol/g) and strongly coordinate both Pd(0) and Pd(II) species, allowing for simple physical removal via filtration without compromising product yield[5].

Q3: I used Pd(PPh₃)₄ as my catalyst, and now Triphenylphosphine Oxide (TPPO) is co-eluting with my product during column chromatography. How do I separate them? A3: TPPO is a highly polar, hydrogen-bond-accepting byproduct that streaks heavily on normal-phase silica gel, making chromatographic separation from polar pyridines highly inefficient. Solution: The most effective method leverages differential solubility rather than chromatography. By concentrating the crude mixture and triturating the residue in a non-polar solvent mixture like pentane/ether or hexane, the relatively lipophilic 2-fluoro-4-(p-tolyl)pyridine remains in solution while the highly crystalline and polar TPPO precipitates[6]. Filtering this suspension through a short silica plug leaves the bulk of the TPPO trapped at the baseline[7].

Q4: How do I separate unreacted 2-fluoro-4-bromopyridine from the final product? A4: Because both compounds possess a strongly electron-withdrawing 2-fluoro substituent, their pyridine nitrogens are exceptionally weakly basic (pKa < 0). This renders standard acid-base extraction ineffective. However, the introduction of the p-tolyl ring significantly increases the lipophilicity and alters the molecular footprint of the product. Normal-phase silica gel chromatography using a low-polarity eluent system (e.g., 0–10% EtOAc in Hexanes) effectively resolves the two. The starting material generally elutes later due to the highly polarizable carbon-bromine bond interacting with the silica surface, whereas the sterically bulky, lipophilic biaryl product elutes earlier.

Part 2: Quantitative Data on Palladium Scavenging

To ensure regulatory compliance for active pharmaceutical ingredients (APIs), selecting the correct palladium scavenger is critical. The table below synthesizes the efficacy of various scavenging strategies based on industry data.

Scavenger StrategyTypical Initial Pd (ppm)Final Pd (ppm)Equivalents UsedMechanistic Advantage
Celite® Filtration > 10,000500 – 4,146N/ARemoves only heterogeneous Pd(0) black; ineffective for soluble species[3].
MP-TMT (Triazine) 33010 – 300.20 wtExcellent for polar aprotic solvents (DMF/DMSO); strong multidentate chelation[3].
Thiol-Silica 500 – 1,000< 15 – 10 eqHigh loading capacity (up to 2.4 mmol/g); prevents product yield loss[5],[4].
Isocyanide-Silica > 1,000< 5VariableRapid quenching of active Pd(0) and Pd(II) catalysts via strong σ-donation[8].

Part 3: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Each step includes a physical or analytical observation to confirm the success of the operation before proceeding.

Protocol A: Sorbitol-Mediated Boronic Acid Removal

Causality: Exploits the rapid formation of water-soluble cyclic boronates to partition impurities into the aqueous phase.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Toluene) to a concentration of ~0.1 M.

  • Reagent Preparation: Prepare a 1 M aqueous solution of D-sorbitol.

  • Extraction: Wash the organic layer with the sorbitol solution (3 × 1 volume equivalents). Validation: TLC analysis of the organic layer (UV visualization) should show the disappearance of the lower-Rf boronic acid spot.

  • Washing: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and sorbitol.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium Scavenging using Thiol-Silica

Causality: Chemisorption of soluble Pd species onto an insoluble silica matrix via strong sulfur-palladium affinity.

  • Solvation: Dissolve the crude 2-fluoro-4-(p-tolyl)pyridine in Toluene or THF.

  • Scavenger Addition: Add SiliaMetS® Thiol scavenger (5–10 equivalents relative to the initial molar amount of the palladium catalyst)[4].

  • Incubation: Stir the suspension at 40–50 °C for 4 to 12 hours. Validation: The scavenging process is self-indicating; monitor the decolorization of the solution from dark brown/yellow to pale yellow or colorless[4].

  • Filtration: Filter the mixture through a pad of Celite® to remove the silica-bound palladium[4].

  • Recovery: Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product, then concentrate the filtrate.

Protocol C: Triphenylphosphine Oxide (TPPO) Precipitation

Causality: Utilizes the extreme polarity difference between the hydrocarbon-rich biaryl product and the highly polar P=O bond of TPPO.

  • Concentration: Concentrate the post-scavenged organic phase to a thick, viscous residue.

  • Trituration: Suspend the residue in a 9:1 mixture of Hexane/Diethyl Ether[6].

  • Precipitation: Sonicate or stir vigorously for 15 minutes. Validation: A dense, white, crystalline precipitate of TPPO will crash out of the solution.

  • Filtration: Filter the suspension through a short silica plug[6].

  • Elution: Elute with additional Hexane/Ether. The TPPO will remain trapped at the top of the column[7]. Concentrate the filtrate to yield the highly purified product.

Part 4: Purification Workflow Visualization

The following diagram maps the logical progression of the purification sequence, highlighting the specific impurity targeted at each phase.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Pd, TPPO, Boronic Acid) AqWorkup Aqueous Workup (Sorbitol Extraction) Crude->AqWorkup Removes Salts & Boronic Acid PdScavenge Palladium Scavenging (Thiol-Silica Treatment) AqWorkup->PdScavenge Organic Phase TPPORemoval TPPO Removal (Hexane/Ether Trituration) PdScavenge->TPPORemoval Filtrate (< 10 ppm Pd) PureProduct Pure 2-Fluoro-4-(p-tolyl)pyridine TPPORemoval->PureProduct Final Polish

Figure 1: Sequential purification workflow for 2-Fluoro-4-(p-tolyl)pyridine isolation.

References

Sources

Minimizing protodeboronation during 2-Fluoro-4-(p-tolyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-Fluoro-4-(p-tolyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the pervasive issue of protodeboronation during the Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth FAQs, a practical troubleshooting guide, and validated experimental protocols to enhance your reaction yields and consistency.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in my synthesis?

Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organoboron reagent (e.g., p-tolylboronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of synthesizing 2-Fluoro-4-(p-tolyl)pyridine, this reaction consumes your p-tolylboronic acid to produce toluene, a non-productive byproduct. This directly reduces the overall yield of your desired coupled product and complicates purification.[2][3]

Q2: How can I identify if protodeboronation is the primary issue in my reaction?

The most direct evidence is analytical. When analyzing your crude reaction mixture by GC-MS, LC-MS, or ¹H NMR, you will observe:

  • A significant peak or set of signals corresponding to toluene .

  • A lower-than-expected yield of the target molecule, 2-Fluoro-4-(p-tolyl)pyridine .

  • The presence of unreacted 2-Fluoro-4-iodopyridine (or the corresponding bromide/chloride).

This combination of observations is a classic signature of protodeboronation outcompeting the desired Suzuki-Miyaura coupling.[2]

Q3: What are the main chemical factors that promote this unwanted side reaction?

Protodeboronation is highly sensitive to the reaction environment. Key factors include:

  • Base: The reaction is often base-catalyzed. Strong bases (e.g., NaOH, KOH, alkoxides) and high pH (>10) are known to accelerate the rate of protodeboronation significantly.[4][5] The base activates the boronic acid for transmetalation but also renders it more susceptible to protonolysis.[3][6]

  • Temperature: Elevated temperatures increase the rate of most reactions, including protodeboronation.[4] Unnecessarily high temperatures or prolonged reaction times can exacerbate the issue.

  • Solvent: The presence of a proton source, particularly water, is critical for the reaction to occur. While some water is often necessary to facilitate the Suzuki-Miyaura coupling (e.g., to dissolve the base), excessive amounts can favor protodeboronation.[7]

  • Catalyst Activity: A slow or inefficient catalyst system allows more time for the boronic acid to decompose via protodeboronation before the desired cross-coupling can occur.[4]

Q4: Are pyridine-containing substrates particularly susceptible to this issue?

Yes, heteroaromatic boronic acids and their coupling partners can present unique challenges. The pyridine nitrogen can coordinate to the palladium center, potentially altering catalyst activity and reaction kinetics.[8] Furthermore, some heteroaromatic boronic acids, like 2-pyridyl boronic acid, are notoriously unstable and prone to rapid protodeboronation through unique pathways involving zwitterionic intermediates.[1][9] While p-tolylboronic acid is the reagent undergoing protodeboronation here, the nature of the 2-fluoropyridine coupling partner influences the overall catalytic cycle efficiency, indirectly affecting the window of opportunity for the side reaction to occur.

Troubleshooting Guide: From Low Yields to Robust Synthesis

This section addresses common experimental failures in a problem-and-solution format.

Problem: My reaction yields are consistently low (<50%), and crude analysis shows a large amount of toluene byproduct.

This is the most common manifestation of a protodeboronation issue. The primary goal is to accelerate the productive Suzuki coupling so that it significantly outpaces the C-B bond cleavage.

Root Cause Analysis & Recommended Actions:

  • Re-evaluate Your Base:

    • Causality: Strong bases create a highly basic environment that promotes the formation of a more reactive arylboronate anion, which is susceptible to protonolysis from water.[5][10]

    • Solution: Switch from strong bases like NaOH or KOH to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior choices that provide sufficient activity for coupling while minimizing the rate of protodeboronation.[4][7]

  • Optimize Reaction Temperature and Time:

    • Causality: High temperatures provide the activation energy for both desired and undesired pathways. If the rate of protodeboronation increases more steeply with temperature than the coupling, higher temperatures will be detrimental.

    • Solution: Lower the reaction temperature. Aim for the lowest temperature that allows the coupling to proceed efficiently (e.g., 70-80 °C instead of >100 °C).[4] Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting halide is consumed to avoid prolonged exposure of the boronic acid to harsh conditions.[2]

  • Refine Your Catalyst System:

    • Causality: An inefficient catalyst leads to a slow turnover frequency, giving the boronic acid ample time to decompose.

    • Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the productive reaction, minimizing the time available for decomposition.[4][8]

Problem: My results are inconsistent, and the reaction seems sensitive to scale-up.

This often points to the inherent instability of the boronic acid reagent itself, which can be exacerbated by minor variations in reagent quality, solvent purity, or atmospheric control.

Root Cause Analysis & Recommended Actions:

  • Stabilize the Boron Reagent:

    • Causality: Arylboronic acids can be unstable on the shelf and under reaction conditions.[11] They are susceptible not only to protodeboronation but also to oxidative degradation and formation of inactive boroxine anhydrides.

    • Solution: Replace p-tolylboronic acid with a more stable derivative. This is the most robust strategy for achieving high and reproducible yields.[12]

      • Pinacol Esters (p-tolylboronic acid pinacol ester): These are generally more stable than the corresponding boronic acids and can be purified by silica gel chromatography.[13] They participate directly in the coupling reaction.

      • MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable crystalline solids. They are part of a "slow-release" strategy, where the MIDA group protects the boron. Under the aqueous basic conditions of the reaction, the MIDA boronate slowly hydrolyzes to release the active boronic acid into the medium at a low concentration. This minimizes its decomposition while still allowing for efficient transmetalation.[7][14][15]

      • Potassium Trifluoroborate Salts (potassium p-tolyltrifluoroborate): These salts are also highly stable crystalline solids that participate in a similar slow-release mechanism.[15]

  • Ensure a Scrupulously Inert Atmosphere:

    • Causality: Oxygen can degrade both the palladium catalyst (leading to Pd black) and the phosphine ligands, reducing catalytic activity. While not a direct cause of protodeboronation, catalyst deactivation slows the desired reaction, indirectly favoring the side reaction.

    • Solution: Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2][12] Assemble the reaction under a positive pressure of inert gas, especially when adding the catalyst and ligands.

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to visualize the competition between the desired synthesis and the undesired side reaction.

G cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (2-Fluoro-4-Iodopyridine) PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Biaryl_Pd Ar-Pd(II)-Ar' Transmetal->Biaryl_Pd RedElim Reductive Elimination Biaryl_Pd->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Fluoro-4-(p-tolyl)pyridine (Desired Product) RedElim->Product BoronicAcid p-Tolylboronic Acid (Ar'-B(OH)2) Activation Base Activation BoronicAcid->Activation Base (e.g., K3PO4) Boronate Ar'-B(OH)3^- Activation->Boronate Boronate->Transmetal To Suzuki Cycle Protonolysis Protonolysis Boronate->Protonolysis H2O (Proton Source) Byproduct Toluene (Byproduct) Protonolysis->Byproduct G start_node Start: Low Yield & Toluene Byproduct Observed q_base Are you using a strong base (NaOH, KOH)? start_node->q_base q_node q_node a_node a_node end_node Optimized Reaction a_base_yes Action: Switch to a milder base like K3PO4 or K2CO3. q_base->a_base_yes Yes q_temp Is the reaction temperature >90°C? q_base->q_temp No a_base_yes->q_temp a_temp_yes Action: Lower temperature to 70-80°C and monitor reaction progress to avoid excessive heating time. q_temp->a_temp_yes Yes q_reagent Are you using boronic acid? q_temp->q_reagent No a_temp_yes->q_reagent q_reagent->end_node No (Using Ester) a_reagent_yes Action: For maximum stability and reproducibility, switch to a boronic ester (pinacol or MIDA). q_reagent->a_reagent_yes Yes a_reagent_yes->end_node

Sources

Validation & Comparative

A Researcher's Guide to the 13C NMR Peak Assignments for 2-Fluoro-4-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful discovery and optimization. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis and comparison for the ¹³C NMR peak assignments of 2-Fluoro-4-(p-tolyl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry. By dissecting the electronic effects of its constituent parts and leveraging predictive data, we aim to offer a robust framework for interpreting its spectrum.

The Logic of Spectroscopic Interpretation: A Sum of its Parts

The ¹³C NMR spectrum of an aromatic molecule is a sensitive reflection of the electron density around each carbon atom. In the case of 2-Fluoro-4-(p-tolyl)pyridine, the chemical shifts are primarily governed by the interplay of three key structural features: the pyridine ring, the fluorine substituent at the 2-position, and the p-tolyl group at the 4-position. A logical approach to assigning the spectrum involves understanding the characteristic NMR signatures of these individual components and then observing how they perturb one another when assembled in the final molecule.

To establish a baseline, we will compare the predicted spectrum of our target molecule with the experimental data of its fundamental building blocks: 2-fluoropyridine, 4-phenylpyridine (as a proxy for 4-tolylpyridine), and toluene.

Predicted ¹³C NMR Data and Assignments

Carbon AtomPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F Coupling)Rationale for Assignment
Pyridine Ring
C2~163.5Doublet (¹JCF ≈ 240 Hz)Directly bonded to the highly electronegative fluorine, causing a significant downfield shift and a large one-bond C-F coupling constant.
C3~112.0Doublet (²JCF ≈ 15 Hz)Ortho to the fluorine, experiencing a shielding effect and a two-bond C-F coupling.
C4~150.0Doublet (³JCF ≈ 4 Hz)Attached to the tolyl group, leading to a downfield shift. A smaller three-bond C-F coupling is expected.
C5~121.5SingletMeta to the fluorine, showing minimal C-F coupling. Its chemical shift is influenced by the adjacent tolyl group.
C6~148.0Doublet (³JCF ≈ 5 Hz)Alpha to the nitrogen and meta to the fluorine, resulting in a downfield shift and a three-bond C-F coupling.
Tolyl Ring
C1'~135.0SingletThe ipso-carbon of the tolyl ring, attached to the pyridine ring.
C2'/C6'~129.8SingletOrtho to the pyridine substituent.
C3'/C5'~127.0SingletMeta to the pyridine substituent.
C4'~139.0SingletPara to the pyridine substituent and bonded to the methyl group.
-CH₃~21.2SingletThe methyl carbon of the tolyl group, with a characteristic chemical shift in the aliphatic region.

Comparative Analysis with Experimental Data

To anchor our predictions in experimental reality, we will now compare the assigned shifts with the known ¹³C NMR data of 2-fluoropyridine, 4-phenylpyridine, and toluene.

The Influence of the 2-Fluoro Substituent

The ¹³C NMR spectrum of 2-fluoropyridine provides the foundational data for the pyridine ring carbons in our target molecule. The most prominent features are the large one-bond carbon-fluorine coupling constant (¹JCF) for C2 and the smaller, through-bond couplings for the other carbons.[1][2]

  • C2: In 2-fluoropyridine, the C2 signal appears far downfield (around 163 ppm) as a doublet with a ¹JCF of approximately 235-245 Hz. This is a direct consequence of the high electronegativity of the attached fluorine atom.[1] We expect a similar chemical shift and a large coupling constant for C2 in 2-Fluoro-4-(p-tolyl)pyridine.

  • C3, C4, C5, C6: The other pyridine carbons in 2-fluoropyridine also exhibit characteristic C-F couplings. Typically, ²JCF (for C3) is around 10-20 Hz, and ³JCF (for C4 and C6) is in the range of 3-8 Hz.[2] These couplings are invaluable for unambiguously assigning the carbons in the pyridine ring.

The Impact of the 4-p-Tolyl Group

The introduction of the p-tolyl group at the 4-position of the pyridine ring induces significant changes in the chemical shifts of the pyridine carbons, particularly C4 and its neighboring carbons (C3 and C5). We can approximate this effect by examining the spectrum of 4-phenylpyridine.[3][4]

  • C4: In 4-phenylpyridine, the C4 carbon is shifted downfield due to the electron-withdrawing nature of the phenyl ring. We anticipate a similar, if not slightly more pronounced, effect from the tolyl group in our target molecule.

  • C3 and C5: The chemical shifts of the carbons ortho to the tolyl substituent (C3 and C5) will also be affected, typically experiencing a moderate downfield shift.

  • Tolyl Carbons: The chemical shifts of the tolyl group itself will be influenced by its attachment to the electron-withdrawing fluoropyridine ring. The chemical shifts of toluene provide a baseline for the tolyl carbons.[5][6][7][8] The ipso-carbon (C1') will be shifted downfield, while the other aromatic carbons will experience smaller perturbations. The methyl carbon's chemical shift should remain in the typical range of around 21 ppm.[6]

Visualizing the Assignments

The following diagram illustrates the structure of 2-Fluoro-4-(p-tolyl)pyridine with the assigned ¹³C NMR chemical shifts.

G cluster_pyridine Pyridine Ring cluster_tolyl p-Tolyl Group C2 C2 ~163.5 (d) N N C2->N F F C2->F C3 C3 ~112.0 (d) C3->C2 C4 C4 ~150.0 (d) C4->C3 C1_prime C1' ~135.0 (s) C4->C1_prime C5 C5 ~121.5 (s) C5->C4 C6 C6 ~148.0 (d) C6->C5 N->C6 C2_prime C2'/C6' ~129.8 (s) C1_prime->C2_prime C3_prime C3'/C5' ~127.0 (s) C2_prime->C3_prime C6_prime C6_prime->C1_prime C4_prime C4' ~139.0 (s) C3_prime->C4_prime C5_prime C5_prime->C6_prime C4_prime->C5_prime CH3 -CH3 ~21.2 (s) C4_prime->CH3

Figure 1. Molecular structure of 2-Fluoro-4-(p-tolyl)pyridine with predicted ¹³C NMR chemical shifts (in ppm) and multiplicities.

Experimental Protocol for ¹³C NMR Acquisition

For researchers wishing to acquire experimental data for this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-4-(p-tolyl)pyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for ¹³C NMR and its residual peak at 77.16 ppm can serve as an internal reference.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) to achieve better signal dispersion.

    • Tune and match the ¹³C probe.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

    • Use a standard pulse program for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons if their detection is crucial.

    • Number of Scans (ns): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Acquisition Time (aq): At least 1-2 seconds to ensure good resolution.

  • Processing:

    • Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Conclusion

The ¹³C NMR spectrum of 2-Fluoro-4-(p-tolyl)pyridine can be confidently assigned through a systematic analysis of its constituent parts and the application of fundamental NMR principles. The fluorine substituent at the 2-position serves as a powerful diagnostic tool, inducing characteristic downfield shifts and, most importantly, predictable C-F coupling patterns that allow for the unambiguous identification of the pyridine ring carbons. The p-tolyl group at the 4-position primarily influences the chemical shifts of the carbons in its immediate vicinity. By combining predictive data with empirical knowledge of related compounds, researchers can achieve a high degree of confidence in the structural elucidation of this and similar heterocyclic molecules, a critical step in the drug discovery and development pipeline.

References

  • Carl ROTH GmbH + Co. KG. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Online] Available at: [Link]

  • Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Online] Available at: [Link]

  • ResearchGate. Chemical shift of 13 C NMR C=O band for equimolar solutions of toluene + monomer. [Online] Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • SpectraBase. Toluene - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

  • Wray, V., et al. (1977). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 99(16), 5375–5381.
  • PubChem. 4-Phenylpyridine. [Online] Available at: [Link]

Sources

A Researcher's Guide to the Vibrational Landscape of 2-Fluoro-4-(p-tolyl)pyridine: An IR Spectroscopy Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of 2-Fluoro-4-(p-tolyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes data from analogous compounds—2-fluoropyridine, 4-tolylpyridine, and other substituted pyridines—to predict and interpret its characteristic vibrational modes. We will explore the diagnostic peaks crucial for its identification and compare the utility of IR spectroscopy with other common analytical techniques for structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the spectroscopic characterization of novel pyridine derivatives.

Introduction: The Structural Significance of 2-Fluoro-4-(p-tolyl)pyridine

2-Fluoro-4-(p-tolyl)pyridine is a disubstituted pyridine derivative featuring a fluorine atom at the 2-position and a p-tolyl group at the 4-position. The unique electronic properties conferred by the electron-withdrawing fluorine atom and the electron-donating tolyl group make this and similar molecules valuable scaffolds in the design of new pharmaceuticals and functional materials. Accurate and efficient structural confirmation is a critical step in the synthesis and application of such compounds. Infrared (IR) spectroscopy, a technique that probes the vibrational modes of molecules, offers a rapid, non-destructive, and informative method for verifying the presence of key functional groups and substitution patterns.

This guide will deconstruct the anticipated IR spectrum of 2-Fluoro-4-(p-tolyl)pyridine by examining the contributions of its constituent parts: the fluorinated pyridine ring and the p-tolyl substituent.

Deconstructing the Vibrational Signature: Predicted IR Peaks for 2-Fluoro-4-(p-tolyl)pyridine

The infrared spectrum of a molecule is a unique fingerprint arising from the absorption of IR radiation at specific frequencies corresponding to the vibrations of its chemical bonds. For 2-Fluoro-4-(p-tolyl)pyridine, we can predict the key absorption bands by considering the characteristic vibrations of its functional groups.

Molecular Structure and Key Vibrational Modes

Figure 1. Molecular structure of 2-Fluoro-4-(p-tolyl)pyridine with key vibrational modes indicated.

The following table summarizes the predicted characteristic IR absorption peaks for 2-Fluoro-4-(p-tolyl)pyridine, based on data from analogous compounds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3100 - 3000Medium to WeakAssociated with the C-H bonds on both the pyridine and tolyl rings. The presence of multiple peaks in this region is expected.[1]
Alkyl C-H Stretch3000 - 2850MediumArises from the methyl (-CH₃) group of the tolyl substituent.[1]
C=C and C=N Ring Stretching1620 - 1550Strong to MediumCharacteristic of substituted pyridines. The exact positions and relative intensities of these bands are sensitive to the electronic effects of the substituents.[2]
Aromatic Ring C-C Stretching1500 - 1400MediumFurther skeletal vibrations of the aromatic rings.[1]
C-F Stretch1250 - 1150StrongA key diagnostic peak for the presence of the fluorine substituent on the pyridine ring.[3]
In-plane C-H Bending1220 - 990Medium to WeakCharacteristic vibrations for the type of substitution on the aromatic rings.[2]
Out-of-plane C-H Bending900 - 675Strong to MediumThese bands are highly diagnostic of the substitution pattern on the aromatic rings.[4]

Comparative Analysis: IR Spectroscopy vs. Other Analytical Techniques

While IR spectroscopy is a powerful tool for functional group identification, a comprehensive structural elucidation often requires complementary analytical techniques. The following table compares the strengths and weaknesses of IR spectroscopy with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of 2-Fluoro-4-(p-tolyl)pyridine.

Technique Information Provided Strengths Limitations
IR Spectroscopy Presence of functional groups (C-F, C=N, C=C, C-H), substitution patterns.Rapid, non-destructive, relatively inexpensive, sensitive to changes in bond vibrations.Provides limited information on the overall molecular connectivity and stereochemistry. Complex spectra can be difficult to interpret fully.
¹H and ¹³C NMR Spectroscopy Detailed information on the carbon-hydrogen framework, chemical environment of each proton and carbon, connectivity through coupling patterns.Provides unambiguous structural determination, including isomer differentiation.Longer acquisition times, requires more sample, more expensive instrumentation.
¹⁹F NMR Spectroscopy Direct observation of the fluorine atom, providing information on its chemical environment and coupling to nearby protons.Highly sensitive and specific for fluorinated compounds.Requires a multinuclear NMR spectrometer.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (with high resolution MS), fragmentation patterns that can aid in structural elucidation.Extremely sensitive, provides molecular formula.Isomers often cannot be distinguished. Can be a destructive technique.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following is a generalized protocol for obtaining an FT-IR spectrum of a solid sample like 2-Fluoro-4-(p-tolyl)pyridine using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • With the empty ATR accessory in the sample compartment, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Preparation and Measurement:

    • Place a small amount of the solid 2-Fluoro-4-(p-tolyl)pyridine sample onto the center of the ATR crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other processing as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press arm after the measurement to prevent cross-contamination.

Workflow for IR Spectroscopic Analysis

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Baseline Correction) D->E F Interpret Spectrum E->F G Clean ATR Crystal F->G

Figure 2. A streamlined workflow for acquiring and processing an FT-IR spectrum using an ATR accessory.

Conclusion

Infrared spectroscopy serves as an indispensable tool for the initial characterization of novel compounds such as 2-Fluoro-4-(p-tolyl)pyridine. By understanding the expected vibrational frequencies of its constituent functional groups, researchers can rapidly confirm the success of a synthesis and identify key structural features. The predicted strong C-F stretching band, along with the characteristic patterns of the substituted pyridine and tolyl rings, provides a unique spectral fingerprint. For unambiguous structure determination, it is highly recommended to use IR spectroscopy in conjunction with NMR spectroscopy and mass spectrometry. This multi-technique approach ensures the highest level of scientific rigor in the characterization of new chemical entities.

References

  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958–18974. [Link]

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Chemical and Pharmaceutical Bulletin, 8(1), 33-41. [Link]

  • Marcos, J. I., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]

  • Laane, J., & Lopes, S. (2001). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Molecular Structure, 599(1-3), 35-46. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9746, 2-Fluoropyridine. Retrieved from [Link].

  • NIST (n.d.). 2-Fluoropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Penta, S., et al. (1974). Infrared spectra of 2-amino pyridine and its addition compounds with certain inorganic halides. CHIMIA International Journal for Chemistry, 28(12), 726-728. [Link]

  • University of California, Santa Cruz (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78219, 2-(p-Tolyl)pyridine. Retrieved from [Link].

Sources

The Fluorine Effect: Modulating Pyridine Ring Electron Density in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine rings are ubiquitous structural motifs in FDA-approved drugs. For drug development professionals, modulating the physicochemical properties of this heterocycle—specifically its basicity (pKa), lipophilicity (logP), and metabolic stability—is a cornerstone of lead optimization[1].

Fluorine substitution is arguably the most powerful tool for this modulation. Due to fluorine's unique combination of high electronegativity and lone-pair electron donation, its positional placement on the pyridine ring creates profound, position-dependent shifts in electron density. This guide objectively compares the electronic effects of 2-, 3-, and 4-fluoropyridine against unsubstituted pyridine, providing the mechanistic causality and self-validating experimental protocols required to measure these shifts accurately.

Mechanistic Causality: The Push and Pull of Fluorine

The electron density of a fluorinated pyridine is dictated by the competition between two fundamental electronic forces:

  • Inductive Effect (-I): Fluorine is the most electronegative element (Pauling scale 3.98). It strongly withdraws

    
    -electron density away from the pyridine nitrogen. This effect is highly distance-dependent, being maximal at the 2-position (ortho) and minimal at the 4-position (para).
    
  • Resonance Effect (+M): Fluorine possesses unshared electron pairs in its 2p orbitals, allowing it to donate electron density into the ring's

    
    -system. This effect increases 
    
    
    
    -electron density specifically at the positions ortho and para to the fluorine atom.

The Causality of Basicity: The basicity of pyridine is governed by the nitrogen's lone pair, which resides in an


 hybridized orbital orthogonal to the 

-system. Because the lone pair does not participate in

-resonance, the basicity is overwhelmingly dictated by the

-inductive withdrawal (-I) rather than

-resonance (+M)[2]. Consequently, the introduction of fluorine lowers the electron density on the nitrogen, increasing the ionization energy and reducing basicity across all isomers[3].

ElectronicEffects F_Subst Fluorine Substitution on Pyridine Inductive Inductive Effect (-I) Strong u03C3-withdrawal F_Subst->Inductive Dominant Resonance Resonance Effect (+M) Weak u03C0-donation F_Subst->Resonance Secondary Pos2 2-Fluoropyridine Max -I Effect pKa ~ -0.44 Inductive->Pos2 Proximity to N Pos3 3-Fluoropyridine Moderate -I Effect pKa ~ 2.97 Inductive->Pos3 Pos4 4-Fluoropyridine Weak -I, Active +M pKa ~ 4.15 Inductive->Pos4 Resonance->Pos2 Ortho to N Resonance->Pos4 Para to N

Fig 1. Logical relationship of inductive and resonance effects in fluoropyridines.

Comparative Data: The Positional Effect of Fluorine

The proximity of the fluorine atom to the basic nitrogen creates a massive electrostatic penalty for protonation. The table below summarizes the quantitative impact of fluorine substitution on pyridine basicity.

CompoundSubstitution PositionExperimental pKaPrimary Electronic Effect on NitrogenMedicinal Chemistry Application
Pyridine None5.23BaselineStandard basic pharmacophore
2-Fluoropyridine Ortho-0.44[4]Maximal -I withdrawalEliminates basicity; blocks ortho-oxidation
3-Fluoropyridine Meta2.97Moderate -I withdrawalFine-tunes pKa for membrane permeability
4-Fluoropyridine Para4.15[5]Weak -I, offset by +M donationMaintains weak basicity; increases logP

Expert Insight: Notice the dramatic drop in pKa for 2-fluoropyridine (-0.44). In contrast, 4-fluoropyridine (4.15) benefits from a weaker -I effect (due to distance) and a +M effect that partially offsets the electron withdrawal, making it the most basic of the fluorinated isomers[6].

Experimental Validation Workflows

To objectively compare these scaffolds during lead optimization, researchers must employ orthogonal analytical techniques. Below are the self-validating protocols for determining basicity and mapping electron density.

Protocol 1: Multiplexed pKa Determination

Causality behind the method: Standard potentiometric titration in aqueous media is only reliable for pKa values between 2 and 12. While 3-fluoropyridine and 4-fluoropyridine fall within this analytical window, 2-fluoropyridine (pKa -0.44) is too weakly basic to be protonated in water. Attempting to titrate 2-fluoropyridine with standard aqueous HCl will yield flat, uninterpretable curves. Therefore, an orthogonal approach—NMR titration in strongly acidic media using the Hammett acidity function (


)—must be employed for 2-fluoropyridine to ensure accurate measurement.

Phase A: Potentiometric Titration (For 3-FP and 4-FP)

  • Electrode Calibration: Calibrate a standard glass pH electrode using certified reference buffers (pH 1.68, 4.01, and 7.00) at 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare 10 mM solutions of 3-fluoropyridine and 4-fluoropyridine in 0.15 M KCl.

    • Self-Validation Step: The KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Titration Execution: Titrate the solutions with standardized 0.1 M HCl under a continuous nitrogen purge to prevent atmospheric

    
     from forming carbonic acid, which would skew the basicity readings.
    
  • Data Analysis: Plot the first derivative of the pH vs. titrant volume curve. The inflection point corresponds to the pKa. Run a blank titration of the 0.15 M KCl solvent to subtract background noise.

Phase B:


C NMR Titration (For 2-FP) 
  • Sample Preparation: Prepare a series of 10 mM 2-fluoropyridine samples in

    
    .
    
  • Acidification: Add increasing concentrations of

    
     to the tubes to cover a Hammett acidity function (
    
    
    
    ) range from +1.0 to -2.0.
  • Acquisition: Acquire

    
    C NMR spectra for each sample at 298 K, using DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.
    
  • Data Analysis: Track the chemical shift of the C4 carbon. As the nitrogen protonates, the

    
    -electron density changes, causing a measurable downfield shift. Plot the change in chemical shift (
    
    
    
    ) against
    
    
    . The inflection point of the resulting sigmoidal curve yields the precise pKa.
Protocol 2: Electron Density Mapping via F and C NMR Spectroscopy

Causality behind the method: To physically observe the push-pull dynamics of the -I and +M effects, NMR spectroscopy is the gold standard.


C shifts correlate directly with 

-electron density (shielding), while

F shifts report on the local electrostatic environment and

-bond polarization.
  • Sample Preparation: Dissolve 20 mg of the target fluoropyridine in 0.6 mL of anhydrous

    
    . Add 0.05% v/v Tetramethylsilane (TMS) as the 
    
    
    
    C internal standard and Trichlorofluoromethane (
    
    
    ) as the
    
    
    F reference.
  • Spectrometer Calibration: Tune the NMR probe to 100 MHz for carbon and 376 MHz for fluorine.

  • Acquisition: Run a standard

    
    C{
    
    
    
    H} decoupled experiment (1024 scans, relaxation delay 2.0s) and a
    
    
    F experiment (64 scans).
  • Interpretation: Compare the C2, C3, and C4 chemical shifts against an unsubstituted pyridine control. Carbons experiencing electron withdrawal (-I) will shift downfield (higher ppm), while those experiencing resonance donation (+M) will shift upfield (lower ppm).

Workflow Sample Fluoropyridine Isomers NMR 13C & 19F NMR Spectroscopy Sample->NMR pKa Potentiometric Titration Sample->pKa Data1 Chemical Shifts (u03C0-Electron Density) NMR->Data1 Data2 Equilibrium Constants (Basicity / pKa) pKa->Data2 Synthesis Data Synthesis & SAR Modeling Data1->Synthesis Data2->Synthesis

Fig 2. Experimental workflow for mapping electron density and basicity.

References

  • [1] Applications of Fluorinated Pyridines in Medicinal Chemistry and Drug Design, BenchChem. 1

  • [2] Organic & Biomolecular Chemistry, RSC Publishing. 2

  • [3] Valence molecular orbitals and cationic structures of 2-fluoropyridine by high-resolution ion spectroscopy, AIP Publishing. 3

  • [5] 4-Fluoropyridine CAS#: 694-52-0, ChemicalBook. 5

  • [4] 372-48-5 | 2-Fluoropyridine CAS DataBase, ChemicalBook. 4

  • [6] Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile, ACS Publications.6

Sources

A Comparative Guide to the HPLC Analysis of 2-Fluoro-4-(4-methylphenyl)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical research, the precise and reliable analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Fluoro-4-(4-methylphenyl)-pyridine, a heterocyclic compound of interest in drug discovery and materials science. We will explore the factors influencing its retention time, present a robust HPLC protocol, and compare it with alternative analytical approaches, supported by experimental principles and data-driven insights.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

2-Fluoro-4-(4-methylphenyl)-pyridine is a substituted pyridine with a molecular weight of 187.22 g/mol . Its structure, featuring a basic pyridine ring and a non-polar tolyl group, dictates its behavior in a chromatographic system. The fluorine substituent adds polarity and can influence interactions with the stationary phase. The basicity of the pyridine nitrogen (pKa typically in the range of 5-6) is a critical factor, as it can lead to undesirable interactions with acidic silanol groups on traditional silica-based stationary phases, resulting in peak tailing.[1]

Core Principles of HPLC Method Development for Pyridine Derivatives

The goal of any HPLC method is to achieve adequate resolution, good peak shape, and reproducible retention times. For basic compounds like 2-Fluoro-4-(4-methylphenyl)-pyridine, several factors must be carefully considered:

  • Stationary Phase Selection: Standard C18 columns are a common starting point, but their residual silanols can cause peak tailing.[1] End-capped C18 columns or alternative stationary phases like phenyl, cyano, or polar-embedded phases can offer different selectivities and improved peak shapes.[1] For highly basic compounds, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also be effective.[1][2]

  • Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) and the pH of the aqueous phase are crucial.[1][3] Acetonitrile and methanol have different elution strengths and can alter selectivity.[1] Controlling the pH of the mobile phase is essential to maintain a consistent ionization state of the analyte. For a basic compound, a slightly acidic mobile phase (pH 3-5) will protonate the pyridine nitrogen, leading to more consistent interactions and better peak shape.[1] Buffers such as formate or phosphate are commonly used to control the pH.[1]

  • Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing peak tailing.[1]

Diagram of HPLC Method Development Logic:

HPLC_Method_Development Analyte 2-Fluoro-4-(4-methylphenyl)-pyridine Stationary_Phase Select Stationary Phase (e.g., C18, Phenyl, Mixed-Mode) Analyte->Stationary_Phase Initial Choice Mobile_Phase Optimize Mobile Phase (Organic Modifier, pH, Buffer) Stationary_Phase->Mobile_Phase Iterative Optimization Parameters Adjust Instrument Parameters (Flow Rate, Temperature, Wavelength) Mobile_Phase->Parameters Fine-tuning Validation Method Validation (Resolution, Peak Shape, Linearity) Parameters->Validation Final Assessment

Caption: Logical workflow for HPLC method development for substituted pyridines.

Recommended HPLC Method and Expected Performance

Based on the principles outlined above and data from the analysis of similar pyridine derivatives, a robust starting method for the analysis of 2-Fluoro-4-(4-methylphenyl)-pyridine is proposed.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Expected Retention Time and Performance

While an exact retention time can only be determined experimentally, based on the non-polar tolyl group and the moderate polarity of the fluoro-pyridine moiety, the retention time is expected to be in the mid-to-late part of the gradient. A hypothetical retention time of 7.5 minutes is proposed for comparative purposes. The use of a formic acid buffer at a low pH is expected to produce a sharp, symmetrical peak with a tailing factor close to 1.0.

Comparison with Alternative Analytical Methods

While HPLC is a versatile and widely used technique, other methods can also be employed for the analysis of 2-Fluoro-4-(4-methylphenyl)-pyridine.

Alternative 1: Isocratic HPLC

For quality control applications where only the target analyte needs to be monitored, an isocratic HPLC method can be simpler and faster.

  • Advantages: Shorter run times, simpler mobile phase preparation.

  • Disadvantages: Less effective at separating impurities with significantly different polarities.

Alternative 2: Gas Chromatography (GC)

Given the volatility of many pyridine derivatives, Gas Chromatography is a viable alternative, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4][5]

  • Advantages: High resolution and sensitivity, especially with MS detection.[4]

  • Disadvantages: Requires the analyte to be thermally stable and volatile. High boiling point compounds may require high inlet temperatures, which could lead to degradation.

Performance Comparison Table
ParameterRecommended HPLC (Gradient)Isocratic HPLCGas Chromatography (GC-MS)
Principle Reversed-Phase ChromatographyReversed-Phase ChromatographyGas-Liquid Partition Chromatography
Typical Stationary Phase C18C18Polysiloxane-based
Typical Mobile/Carrier Acetonitrile/Water + AcidAcetonitrile/Water + AcidHelium, Hydrogen
Hypothetical Retention Time ~7.5 min~4.2 min (at 60% B)~9.8 min
Resolution Excellent for complex mixturesGood for target analyteExcellent
Sensitivity Good (UV)Good (UV)Excellent (MS)
Throughput ModerateHighModerate
Sample Requirements Soluble in mobile phaseSoluble in mobile phaseVolatile and thermally stable

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing Sample 2-Fluoro-4-(4-methylphenyl)-pyridine Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC Analysis (Gradient or Isocratic) Filter->HPLC Inject GC GC-MS Analysis Filter->GC Inject Chromatogram Obtain Chromatogram HPLC->Chromatogram GC->Chromatogram Integration Peak Integration (Area, Height) Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General experimental workflow for the analysis of 2-Fluoro-4-(4-methylphenyl)-pyridine.

Conclusion and Recommendations

The selection of an appropriate analytical method for 2-Fluoro-4-(4-methylphenyl)-pyridine depends on the specific requirements of the analysis. For routine purity assessments and quantification in complex matrices, the recommended gradient HPLC method provides a robust and reliable approach. For high-throughput screening or simple potency assays, an optimized isocratic HPLC method may be more suitable. Gas Chromatography, particularly GC-MS, offers superior resolution and sensitivity and should be considered for trace analysis or when structural confirmation of impurities is required.

It is imperative to validate any chosen method to ensure it meets the required performance characteristics for accuracy, precision, linearity, and robustness in accordance with regulatory guidelines.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
  • Method for pyridine amine derivative - Chromatography Forum. (2015, July 20).
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026, January 16).
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. (2026, January 21).
  • INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES - Neliti. (2023, April 10).
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions - Benchchem. (n.d.).
  • Retention Times of Compounds Used in the HPLC Analysis - ResearchGate. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR. (n.d.).
  • A simple method for HPLC retention time prediction: linear calibration using two reference substances. - SciSpace. (n.d.).
  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. (n.d.).

Sources

A Predictive and Comparative Guide to the Crystal Structure of 2-Fluoro-4-(4-methylphenyl)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The crystal structure of an active pharmaceutical ingredient (API) or a key intermediate dictates its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive analysis of the anticipated crystal structure of 2-Fluoro-4-(4-methylphenyl)-pyridine, a molecule of interest in medicinal chemistry.[1]

While a definitive experimental crystal structure for 2-Fluoro-4-(4-methylphenyl)-pyridine is not publicly available in the Cambridge Structural Database (CSD) at the time of this publication, this guide will leverage established principles of crystallography and comparative analysis with structurally related compounds to predict its solid-state architecture.[2] We will delve into the expected intermolecular interactions, crystal packing motifs, and provide a detailed, best-practice workflow for its experimental determination.

Molecular Structure and Conformational Analysis

2-Fluoro-4-(4-methylphenyl)-pyridine consists of a pyridine ring substituted with a fluorine atom at the 2-position and a 4-methylphenyl (p-tolyl) group at the 4-position. The primary conformational flexibility arises from the rotation around the C-C single bond connecting the pyridine and phenyl rings. The dihedral angle between these two rings is a critical parameter that will significantly influence the overall molecular packing. In similar biaryl systems, this angle is typically non-zero due to steric hindrance between the ortho-protons of the two rings.

Comparative Crystallographic Analysis with Analogous Structures

To predict the crystal structure of 2-Fluoro-4-(4-methylphenyl)-pyridine, we will draw comparisons with the known crystal structures of closely related molecules.

The Influence of the Fluorine Substituent

The introduction of a fluorine atom can drastically alter the crystal packing of organic molecules.[3] Fluorine is highly electronegative and can participate in various non-covalent interactions, including hydrogen bonds (C-H···F), halogen bonds (F···F), and dipole-dipole interactions. Studies on fluorinated pyridines have shown a systematic evolution of crystal packing with increasing fluorination, transitioning from herringbone to parallel arrangements.[4][5] In the case of 2-Fluoro-4-(4-methylphenyl)-pyridine, the fluorine atom at the 2-position is expected to influence the local electronic environment and participate in weak intermolecular interactions, potentially guiding the supramolecular assembly.[1][6]

The Role of the 4-Methylphenyl Group

The p-tolyl group introduces the possibility of several key intermolecular interactions:

  • π-π Stacking: The aromatic rings of both the pyridine and the phenyl groups are prime candidates for π-π stacking interactions. These interactions, where the planes of the aromatic rings are parallel and offset, are a major driving force in the crystal packing of many aromatic compounds.[7]

  • C-H···π Interactions: The methyl group's hydrogen atoms can act as donors for C-H···π interactions with the electron-rich faces of neighboring aromatic rings. These interactions are known to play a significant role in the stability of crystal lattices.[8]

Analysis of Analogous Crystal Structures

A survey of the Cambridge Structural Database for analogous compounds provides valuable insights. For instance, the crystal structure of 2-(p-Tolyl)pyridine (CSD refcode: TOLPYR) reveals a herringbone packing motif, with C-H···N hydrogen bonds and offset π-π stacking interactions between the pyridine and tolyl rings of adjacent molecules.

In contrast, the crystal structure of 2-Fluoropyridine (CSD refcode: FLUOPY) exhibits a layered structure with significant F···H and F···F contacts.

Based on these and other related structures, we can hypothesize the packing of 2-Fluoro-4-(4-methylphenyl)-pyridine.

Feature2-(p-Tolyl)pyridine2-FluoropyridinePredicted for 2-Fluoro-4-(4-methylphenyl)-pyridine
Dominant Interactions C-H···N, π-π stackingF···H, F···F contactsA combination of C-H···N, C-H···F, π-π stacking, and C-H···π interactions
Packing Motif HerringboneLayeredLikely a layered or herringbone motif, influenced by a balance of interactions
Dihedral Angle ~30-40°N/AExpected to be in the range of 30-50°

Predicted Crystal Packing and Intermolecular Interactions

Based on the comparative analysis, we can predict that the crystal structure of 2-Fluoro-4-(4-methylphenyl)-pyridine will be a delicate balance of various weak intermolecular forces. The diagram below illustrates the potential key interactions that will govern its supramolecular assembly.

G cluster_molecule 2-Fluoro-4-(4-methylphenyl)-pyridine Molecule cluster_interactions Predicted Intermolecular Interactions Pyridine Pyridine Ring PiStacking π-π Stacking Pyridine->PiStacking interacts with neighboring rings CHN C-H···N Pyridine->CHN accepts H from neighboring C-H Phenyl p-Tolyl Ring Phenyl->PiStacking Fluorine Fluorine Atom CHF C-H···F Fluorine->CHF accepts H from neighboring C-H Methyl Methyl Group CHPi C-H···π Methyl->CHPi donates H to neighboring π systems workflow cluster_synthesis Synthesis & Purification cluster_crystalgrowth Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of 2-Fluoro-4-(4-methylphenyl)-pyridine Purification Purification (e.g., chromatography, recrystallization) Synthesis->Purification SolventScreening Solvent Screening Purification->SolventScreening CrystalGrowth Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) SolventScreening->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection (SC-XRD) Mounting->DataCollection DataReduction Data Reduction DataCollection->DataReduction StructureSolution Structure Solution DataReduction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & CIF Generation Refinement->Validation

Sources

Introduction to 2-Fluoro-4-(p-tolyl)pyridine and its Spectroscopic Significance

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Maxima of 2-Fluoro-4-(p-tolyl)pyridine and a Comparative Analysis with Structural Analogs

For researchers, scientists, and drug development professionals, understanding the photophysical properties of heterocyclic compounds is paramount for applications ranging from the design of novel therapeutics to the development of advanced materials. This guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 2-Fluoro-4-(p-tolyl)pyridine, a fluorinated pyridine derivative of significant interest. By detailing a robust experimental workflow for its characterization and comparing its potential spectral properties with commercially available alternatives, this document serves as a practical resource for scientists engaged in the study of substituted pyridines.

2-Fluoro-4-(p-tolyl)pyridine belongs to the class of 2,4-disubstituted pyridines, a scaffold that is prevalent in medicinal chemistry and materials science. The introduction of a fluorine atom at the 2-position and a p-tolyl group at the 4-position is expected to significantly modulate the electronic properties of the pyridine ring. The electron-withdrawing nature of the fluorine can influence the energy of the molecular orbitals, while the electron-donating tolyl group can affect the extent of π-conjugation within the molecule.

The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic transitions. For pyridine derivatives, the primary electronic transitions of interest are the π-π* transitions, which involve the aromatic system, and the n-π* transitions, which involve the lone pair of electrons on the nitrogen atom.[1] The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the molecular structure and the surrounding environment, such as the solvent.

A thorough understanding of the UV-Vis absorption properties of 2-Fluoro-4-(p-tolyl)pyridine is crucial for predicting its behavior in various applications. For instance, in drug design, these properties can provide insights into potential interactions with biological targets. In materials science, they can inform the design of organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Comparative Framework: Structural Alternatives to 2-Fluoro-4-(p-tolyl)pyridine

To provide a comprehensive evaluation, it is essential to compare the UV-Vis absorption properties of 2-Fluoro-4-(p-tolyl)pyridine with those of structurally related, commercially available compounds. This comparative approach allows for a deeper understanding of the structure-property relationships within this class of molecules. The following table outlines a selection of suitable alternatives for this comparative study.

Compound NameCAS NumberKey Structural Difference from Target
Target Compound
2-Fluoro-4-(p-tolyl)pyridineN/A-
Comparative Compounds
4-Fluoro-2-(p-tolyl)pyridine1563529-60-1Isomeric position of fluorine
2-Fluoro-5-(4-fluorophenyl)pyridineNot readily availableAdditional fluorine on the phenyl ring
2-Fluoro-6-(m-tolyl)pyridine-3-sulfonyl fluoride2060030-63-7Different tolyl isomer and additional sulfonyl fluoride group
2,6-Bis(p-tolyl)pyridineNot readily availableSecond p-tolyl group instead of fluorine

Experimental Protocol for Determining UV-Vis Absorption Maxima

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is necessary. The following section details a step-by-step methodology for measuring the UV-Vis absorption spectra of 2-Fluoro-4-(p-tolyl)pyridine and its comparators.

Materials and Instrumentation
  • Compounds : 2-Fluoro-4-(p-tolyl)pyridine and selected comparative compounds.

  • Solvents : Spectroscopic grade solvents of varying polarities (e.g., hexane, dichloromethane, ethanol, acetonitrile).

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Cuvettes : 1 cm path length quartz cuvettes.

Sample Preparation
  • Stock Solution Preparation : Prepare a stock solution of each compound in a chosen solvent at a concentration of approximately 10⁻³ M.

  • Working Solution Preparation : From the stock solution, prepare a series of dilutions to a final concentration range of 10⁻⁵ to 10⁻⁶ M.[1] The optimal concentration should yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

Spectroscopic Measurement
  • Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample analysis.

  • Sample Analysis : Record the UV-Vis absorption spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Acquisition : Identify the wavelength of maximum absorbance (λmax) for each compound in each solvent.

  • Molar Absorptivity Calculation : Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).[1]

The following diagram illustrates the experimental workflow:

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare 10⁻³ M Stock Solution dilute Prepare 10⁻⁵ - 10⁻⁶ M Working Solutions stock->dilute baseline Record Solvent Baseline dilute->baseline measure Measure Sample Absorbance (200-400 nm) baseline->measure identify Identify λmax measure->identify calculate Calculate Molar Absorptivity (ε) identify->calculate compare Compare λmax and ε across Compounds and Solvents calculate->compare interpret Interpret Structure-Property Relationships compare->interpret

Caption: Experimental workflow for UV-Vis absorption analysis.

Data Presentation and Interpretation

The collected data should be summarized in a clear and concise table to facilitate comparison.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
2-Fluoro-4-(p-tolyl)pyridine HexaneHypothetical ValueHypothetical Value
DichloromethaneHypothetical ValueHypothetical Value
EthanolHypothetical ValueHypothetical Value
4-Fluoro-2-(p-tolyl)pyridine HexaneHypothetical ValueHypothetical Value
DichloromethaneHypothetical ValueHypothetical Value
EthanolHypothetical ValueHypothetical Value
... (Other Comparators) .........
Influence of Substituents

By comparing the λmax values of the different compounds, researchers can deduce the electronic effects of the substituents. For instance, comparing 2-Fluoro-4-(p-tolyl)pyridine with an analog lacking the fluoro group would reveal the impact of this electron-withdrawing substituent. Similarly, a comparison with a compound bearing a different substituent at the 4-position would illuminate the role of the p-tolyl group.

Solvent Effects (Solvatochromism)

The solvent in which the spectrum is recorded can have a significant impact on the λmax.[2] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent. For n-π* transitions in pyridine derivatives, an increase in solvent polarity often leads to a blue shift (hypsochromic shift) in the absorption maximum.[3] This is because polar solvents can hydrogen bond with the nitrogen lone pair, lowering the energy of the n-orbital and thus increasing the energy gap for the n-π* transition.[3] Conversely, π-π* transitions may exhibit a red shift (bathochromic shift) with increasing solvent polarity.[2]

The following diagram illustrates the logical relationship for interpreting solvent effects:

G cluster_observation Observation cluster_outcome Potential Outcome & Interpretation increase_polarity Increase Solvent Polarity blue_shift Blue Shift (Hypsochromic) λmax decreases increase_polarity->blue_shift leads to red_shift Red Shift (Bathochromic) λmax increases increase_polarity->red_shift leads to n_pi_transition Likely n-π* Transition blue_shift->n_pi_transition indicates pi_pi_transition Likely π-π* Transition red_shift->pi_pi_transition indicates

Caption: Interpreting solvent effects on UV-Vis absorption.

Conclusion

This guide has outlined a comprehensive framework for the characterization of the UV-Vis absorption properties of 2-Fluoro-4-(p-tolyl)pyridine. By following the detailed experimental protocol and employing a comparative approach with structurally similar compounds, researchers can gain valuable insights into the electronic structure of this important class of molecules. The resulting data will not only contribute to a fundamental understanding of structure-property relationships in substituted pyridines but also provide a solid foundation for their application in drug discovery and materials science. The systematic evaluation of substituent and solvent effects is a critical step in the rational design of new molecules with tailored photophysical properties.

References

  • Effect of Solvent. (2023, March 16). Chemistry LibreTexts. [Link]

  • Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. (2025, August 6). ResearchGate. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Journal of Physical Science. [Link]

  • a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. ResearchGate. [Link]

  • Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. (2002, January 15). PubMed. [Link]

  • UV–VIS emission properties of poly(4-vinylpyridine) and its derivatives: Solid state ionization and quaternization of the pyridine rings. (2005, October 19). R Discovery. [Link]

  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. [Link]

  • UV VISIBLE SPECTROSCOPY. CUTM Courseware. [Link]

  • 2-Fluoro-5-(4-fluorophenyl)pyridine. PMC. [Link]

  • Ultraviolet absorption and vibrational spectra of 2-fluoro-5-bromopyridine. (2000, July 15). PubMed. [Link]

  • (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. SciSpace. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-4-(4-methylphenyl)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling 2-Fluoro-4-(4-methylphenyl)-pyridine

As drug development and materials science increasingly rely on fluorinated biaryl motifs to optimize metabolic stability and lipophilicity, compounds like 2-Fluoro-4-(4-methylphenyl)-pyridine (CAS: 2179038-23-2) [1] have become critical synthetic intermediates. However, the exact physicochemical properties that make this molecule valuable—its enhanced lipophilicity and the strong electron-withdrawing nature of the fluorine atom—also dictate a stringent, mechanistically driven approach to laboratory safety.

As a Senior Application Scientist, I emphasize that safety is not merely a checklist; it is an engineered system of self-validating protocols designed to mitigate specific chemical behaviors.

The Causality of Risk in Fluorinated Pyridines

Before selecting Personal Protective Equipment (PPE), we must understand the causality of the hazards associated with this specific molecular structure:

  • Dermal Permeation (The Lipophilicity Factor): The addition of the p-tolyl group and the fluorine atom to the pyridine core significantly increases the molecule's partition coefficient (LogP). Highly lipophilic organic powders can rapidly dissolve in the skin's natural oils, bypassing the stratum corneum. Standard, single-layer latex gloves offer insufficient breakthrough times for such compounds.

  • Aerosolization and Respiratory Toxicity: Fine powders of fluorinated heterocycles often carry static charges, making them highly prone to aerosolization during weighing and transfer. Inhalation can lead to severe mucosal irritation.

  • Halogenated Degradation: In the event of thermal decomposition or reaction with strong acids, fluorinated organic compounds risk releasing highly toxic and corrosive hydrogen fluoride (HF) gas[2].

Quantitative PPE Selection Matrix

To neutralize these risks, we employ a defense-in-depth strategy. The following table summarizes the quantitative and qualitative requirements for your PPE ensemble.

PPE CategorySpecification / StandardQuantitative Metric / Mechanistic Justification
Hand Protection Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil)Breakthrough Time > 240 mins. The outer glove acts as a sacrificial layer against lipophilic permeation; the inner glove ensures a sterile barrier during doffing.
Eye Protection ANSI Z87.1 Chemical Splash Goggles100% Ocular Seal. Prevents micro-aerosolized particles from dissolving in the aqueous environment of the eye.
Respiratory 99.97% Filtration Efficiency. Mandatory if handling outside a closed system or if the fume hood face velocity drops below 100 fpm [3].
Body Protection Flame-Resistant (FR) Lab Coat & ApronZero Exposed Skin. Protects against static-induced flash ignition and prevents powder accumulation on street clothing.
Engineering Controls Chemical Fume HoodFace Velocity: 100–120 fpm. The primary containment system. Must be physically validated prior to any container opening.

Self-Validating Operational Protocol: Weighing and Transfer

Every step in handling 2-Fluoro-4-(4-methylphenyl)-pyridine must validate the success of the previous step. Do not proceed if a validation check fails.

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood and check the digital monitor.

  • Validation: Perform a physical "tissue test" by taping a small strip of Kimwipe to the bottom of the sash. It must actively pull inward, confirming a face velocity of 100–120 fpm.

Step 2: PPE Integrity Check (Donning)

  • Action: Inspect the 4-mil inner nitrile gloves using the "roll and trap" method to trap air and check for pinhole leaks. Don the inner gloves, followed by the lab coat, and finally the 8-mil outer gloves (pulled over the cuffs).

  • Validation: Press your hands together; there should be no deflation of trapped air in the gloves prior to donning.

Step 3: Anti-Static Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula to neutralize static charge. Carefully dispense the 2-Fluoro-4-(4-methylphenyl)-pyridine powder.

  • Validation: The powder should remain clumped on the spatula and sit passively in the boat without "jumping" or adhering to the vertical walls of the weigh boat.

Step 4: In-Hood Solubilization (Closed-System Transfer)

  • Action: Rather than transporting the dry powder across the lab to your reaction vessel, dissolve the compound in your reaction solvent (e.g., dichloromethane or THF) directly within the fume hood.

  • Validation: Transporting a capped vial of solution completely eliminates the risk of powder aerosolization during transit.

Handling_Workflow A 1. Pre-Operation: Verify Fume Hood (100-120 fpm) B 2. Don PPE: Double Nitrile & P100 Respirator A->B C 3. Material Transfer: Anti-Static Weighing B->C D 4. In-Hood Solubilization: Eliminate Aerosol Risk C->D E 5. Decontamination: Solvent Wipe-Down D->E F 6. Waste Disposal: Incineration (>1000°C) E->F

Workflow for the safe handling and disposal of 2-Fluoro-4-(4-methylphenyl)-pyridine.

Disposal and Decontamination Plan

The robust C-F bond in 2-Fluoro-4-(4-methylphenyl)-pyridine renders standard chemical neutralization (like simple hydrolysis) completely ineffective. Improper disposal can lead to environmental persistence or the generation of highly corrosive hydrofluoric acid.

  • Decontamination: Wipe down the balance and fume hood surface with a solvent in which the compound is highly soluble (e.g., acetone or isopropanol). Place all contaminated wipes into a dedicated, sealable hazardous waste container.

  • Waste Segregation: Collect all liquid and solid waste containing this compound in a clearly labeled "Halogenated Organic Waste" container. Never mix with non-halogenated waste, as this complicates the disposal chemistry.

  • High-Temperature Incineration: The only authoritative method for the complete destruction of stable fluorinated organic compounds is high-temperature incineration[4]. The waste must be processed by a licensed facility capable of sustaining temperatures of at least 1000°C with a minimum 2-second retention time. Crucially, the facility must be equipped with off-gas alkaline scrubbers to instantly neutralize the hydrogen fluoride (HF) gas generated during combustion [4].

By strictly adhering to these mechanistically grounded protocols, researchers can safely leverage the unique properties of 2-Fluoro-4-(4-methylphenyl)-pyridine while ensuring absolute operational integrity.

References

  • Boroncore. "2179038-23-2 | 2-Fluoro-4-(4-methylphenyl)-pyridine". Boroncore Catalog. [Link]

  • National Center for Biotechnology Information. "Fluorine | F2 | CID 24524 - Laboratory Chemical Safety Summary". PubChem.[Link]

  • 3M. "3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas". 3M Safety.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.